molecular formula C10H13N B15072340 (R)-5-Methyl-indan-1-ylamine

(R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340
M. Wt: 147.22 g/mol
InChI Key: GPCQIJHZALEOMP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Methyl-indan-1-ylamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-Methyl-indan-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Methyl-indan-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1

InChI Key

GPCQIJHZALEOMP-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CC2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (R)-5-Methyl-indan-1-ylamine: Structure, Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (R)-5-Methyl-indan-1-ylamine, a chiral amine with potential applications in pharmaceutical research and development. This document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and explores its potential biological significance based on the activities of structurally related compounds.

Introduction

(R)-5-Methyl-indan-1-ylamine belongs to the class of aminoindanes, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic structure of the indane core, combined with the stereochemistry of the amine group, provides a valuable scaffold for designing molecules with specific interactions with biological targets. Structurally similar compounds, such as derivatives of 1-aminoindan, have shown promise in areas including neuroscience and infectious diseases.[1] This guide aims to consolidate the available technical information on (R)-5-Methyl-indan-1-ylamine, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of (R)-5-Methyl-indan-1-ylamine consists of an indane ring system with a methyl group at the 5-position and an amine group at the 1-position. The "(R)" designation indicates the specific stereochemical configuration at the chiral center (C-1).

Molecular Formula: C₁₀H₁₃N[2]

Molecular Weight: 147.22 g/mol [2]

Table 1: Physicochemical Properties of (R)-5-Methyl-indan-1-ylamine and Related Compounds

Property(R)-5-Methyl-indan-1-ylamine (Computed)5-Methylindan1-Aminoindan
Molecular Formula C₁₀H₁₃NC₁₀H₁₂C₉H₁₁N
Molecular Weight ( g/mol ) 147.22[2]132.20[3]133.19
XLogP3 1.6[2]3.1[3]1.2
Hydrogen Bond Donor Count 1[2]0[3]1
Hydrogen Bond Acceptor Count 1[2]0[3]1
Rotatable Bond Count 1[2]0[3]1
Boiling Point Not available~200-202 °C (at 760 mmHg)[3]~220 °C (decomposes)
Melting Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Note: Data for 5-Methylindan and 1-Aminoindan are provided for comparative purposes. Computed data for (R)-5-Methyl-indan-1-ylamine is sourced from PubChem.[2]

Stereoselective Synthesis

A robust and stereoselective synthesis of (R)-5-Methyl-indan-1-ylamine is crucial for its evaluation in biological systems. A common and logical synthetic strategy involves a two-step process starting from the commercially available 5-methyl-indan-1-one. This approach first establishes the chiral center through asymmetric reduction of the ketone, followed by conversion of the resulting alcohol to the amine with retention of stereochemistry.

SynthesisWorkflow Start 5-Methyl-indan-1-one Step1 Asymmetric Reduction (e.g., with a chiral borane reagent or enzymatic reduction) Start->Step1 Intermediate (R)-5-Methyl-indan-1-ol Step1->Intermediate Step2 Conversion to Amine (e.g., Mitsunobu reaction with phthalimide followed by hydrolysis or conversion to a sulfonate ester and displacement with azide, followed by reduction) Intermediate->Step2 Product (R)-5-Methyl-indan-1-ylamine Step2->Product

Synthesis of the Precursor: 5-Methyl-indan-1-one

The starting material, 5-methyl-indan-1-one, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid.[4]

Experimental Protocol: Synthesis of 5-Methyl-indan-1-one

  • Acid Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(p-tolyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent such as dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 5-methyl-indan-1-one.

Asymmetric Reduction of 5-Methyl-indan-1-one

The stereoselective reduction of the prochiral 5-methyl-indan-1-one is a critical step to establish the desired (R)-stereochemistry at the C-1 position. This can be achieved using various methods, including chiral reducing agents or biocatalysis.[5]

Experimental Protocol: Asymmetric Reduction to (R)-5-Methyl-indan-1-ol

  • Method A: Chiral Borane Reduction (Corey-Bakshi-Shibata Reduction)

    • To a solution of (R)-2-methyl-CBS-oxazaborolidine in an appropriate solvent (e.g., tetrahydrofuran) at low temperature (-78 °C to 0 °C), add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

    • Slowly add a solution of 5-methyl-indan-1-one in the same solvent to the catalyst solution.

    • Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude (R)-5-methyl-indan-1-ol by column chromatography.

  • Method B: Enzymatic Reduction

    • Prepare a suspension of a suitable microorganism (e.g., baker's yeast) or a purified reductase enzyme in a buffered aqueous solution.

    • Add 5-methyl-indan-1-one to the suspension. A co-solvent may be used to improve solubility.

    • Incubate the mixture with shaking at an appropriate temperature until the reaction is complete.

    • Extract the product with an organic solvent and purify as described above.

Conversion of (R)-5-Methyl-indan-1-ol to (R)-5-Methyl-indan-1-ylamine

The final step is the conversion of the chiral alcohol to the corresponding amine with retention of configuration. This can be accomplished through several reliable methods.

Experimental Protocol: Synthesis of (R)-5-Methyl-indan-1-ylamine

  • Via Mesylation, Azide Displacement, and Reduction:

    • Mesylation: To a solution of (R)-5-methyl-indan-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction until complete. Work up by washing with dilute acid, water, and brine. Dry and concentrate to obtain the crude mesylate.

    • Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide. Heat the reaction mixture until the mesylate is consumed. Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the crude (S)-1-azido-5-methylindane (note the inversion of stereochemistry).

    • Reduction: Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol) and perform a reduction. This can be achieved by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or with a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent. After complete reaction, work up appropriately to isolate (R)-5-methyl-indan-1-ylamine.

Potential Applications in Drug Development

While specific biological data for (R)-5-Methyl-indan-1-ylamine is limited in publicly accessible literature, the broader class of aminoindanes has shown significant therapeutic potential, particularly in the realm of neuroscience.

BiologicalPotential cluster_targets Examples of Potential Targets A (R)-5-Methyl-indan-1-ylamine B Aminoindane Scaffold A->B C Potential Biological Targets B->C MAO_B Monoamine Oxidase B (MAO-B) C->MAO_B Inhibition Adenosine_Receptors Adenosine Receptors (A1/A2A) C->Adenosine_Receptors Antagonism Ion_Channels Ion Channels C->Ion_Channels Modulation

Monoamine Oxidase (MAO) Inhibition

One of the most well-known applications of chiral aminoindanes is the inhibition of monoamine oxidase B (MAO-B). For instance, Rasagiline, which is (R)-N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the brain, which is beneficial for motor control. Given the structural similarity, it is plausible that (R)-5-Methyl-indan-1-ylamine could serve as a scaffold or a starting point for the development of novel MAO inhibitors.

Adenosine Receptor Antagonism

Substituted indanone derivatives have been investigated as antagonists of adenosine A1 and A2A receptors.[6] These receptors are implicated in a variety of neurological conditions, and their modulation can impact neurotransmitter release and neuronal excitability. The indane scaffold of (R)-5-Methyl-indan-1-ylamine could be a suitable template for designing ligands that target these G-protein coupled receptors.

Other CNS Applications and Antibacterial Activity

The aminoindane core is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticonvulsant, and analgesic properties.[1] Therefore, (R)-5-Methyl-indan-1-ylamine represents a valuable building block for generating compound libraries to screen for a variety of therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

(R)-5-Methyl-indan-1-ylamine is a chiral amine with a promising chemical scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific molecule are scarce, this guide has provided a comprehensive overview of its structure, a logical and detailed approach to its stereoselective synthesis, and an exploration of its potential applications based on the well-documented activities of related aminoindane derivatives. As a versatile building block, (R)-5-Methyl-indan-1-ylamine warrants further investigation by researchers and scientists in the field of drug discovery and development.

References

  • PubChem. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine. [Link]

  • PubChem. 5-Methylindan. [Link]

  • ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Process for preparing 1-indanones.
  • National Center for Biotechnology Information. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. [Link]

  • PubMed. Synthesis and Biological Evaluation of indeno[1][4]naphthyridines as Topoisomerase I (TopI) Inhibitors With Antiproliferative Activity. [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Linde Gas. SAFETY DATA SHEET Methylamine, anhydrous. [Link]

  • ResearchGate. 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. [Link]

  • SciSpace. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticanc. [Link]

  • LookChem. 1-Methyl-5-indolinamine , 97%. [Link]

  • PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • ResearchGate. An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • White Rose Research Online. Green Chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. [Link]

  • ResearchGate. Asymmetric reductive amination of 1‐indanone derivatives by using.... [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

Introduction: Unveiling a Chiral Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine (CAS Number: 1212975-55-7)

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a substituted indane framework.[1] While specific research on this particular molecule is not extensively published, its structural architecture is of significant interest in medicinal chemistry. The indane moiety is a privileged scaffold found in numerous biologically active compounds. Notably, the closely related compound, Rasagiline, an (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] This precedent underscores the potential of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine as a valuable chiral building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the known properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine and proposes scientifically grounded methodologies for its synthesis, chiral resolution, and analytical characterization. The insights presented herein are curated to empower researchers in their exploration of this promising molecule and its derivatives in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is presented below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 1212975-55-7N/A
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
IUPAC Name (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine[1]
SMILES CC1=CC2=C(C=C1)N[1]
Predicted Form Solid or liquidN/A
Predicted Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A

Proposed Synthesis Pathway

A plausible and efficient synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine can be envisioned starting from commercially available 5-methyl-1-indanone. The proposed pathway involves the formation of an oxime, followed by reduction to the racemic amine, and subsequent chiral resolution to isolate the desired (R)-enantiomer.

Synthesis_Pathway A 5-Methyl-1-indanone B 5-Methyl-1-indanone Oxime A->B Hydroxylamine (NH2OH) C rac-5-Methyl-2,3-dihydro-1H-inden-1-amine B->C Reduction (e.g., H2/Raney Ni) D (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine C->D Chiral Resolution (e.g., with L-tartaric acid) E (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine C->E

Caption: Proposed synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Step-by-Step Experimental Protocol: Synthesis of Racemic 5-Methyl-2,3-dihydro-1H-inden-1-amine

Part 1: Oximation of 5-Methyl-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1-indanone in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the flask. The base is crucial to liberate free hydroxylamine from its salt.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 5-methyl-1-indanone oxime. Purification can be achieved by recrystallization.

Part 2: Reduction of 5-Methyl-1-indanone Oxime

  • Reaction Setup: In a hydrogenation vessel, dissolve the 5-methyl-1-indanone oxime in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature. The progress of the reduction can be monitored by TLC or by the cessation of hydrogen uptake.[4]

  • Work-up and Isolation: After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude racemic 5-methyl-2,3-dihydro-1H-inden-1-amine.

Chiral Resolution: Isolating the (R)-Enantiomer

The separation of enantiomers is a critical step to obtain the biologically active stereoisomer. Chiral resolution via the formation of diastereomeric salts is a well-established and scalable method.[5][6]

Chiral_Resolution_Workflow A rac-5-Methyl-2,3-dihydro-1H-inden-1-amine B Addition of Chiral Resolving Agent (e.g., L-tartaric acid) A->B C Formation of Diastereomeric Salts ((R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate) B->C D Fractional Crystallization C->D E Separation of Less Soluble Diastereomer ((R)-amine-(L)-tartrate) D->E F Liberation of Free Amine (Base treatment) E->F G (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine F->G

Caption: Workflow for the chiral resolution of the racemic amine.

Step-by-Step Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-tartaric acid, in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The mixture is typically heated to ensure complete dissolution and then slowly cooled to allow for fractional crystallization. The salt of one enantiomer is generally less soluble and will crystallize out preferentially.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the crystallized salt can be determined at this stage. Further recrystallizations may be necessary to achieve high optical purity.[6]

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

  • Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the final compound.

Analytical TechniqueExpected Data
¹H NMR Aromatic protons in the 7.0-7.5 ppm region, aliphatic protons of the indane ring system between 1.5-3.5 ppm, and a singlet for the methyl group around 2.3 ppm. The amine protons will appear as a broad singlet.
¹³C NMR Signals corresponding to the aromatic and aliphatic carbons of the 5-methyl-indane core.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine group around 3300-3400 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of the (R) and (S) enantiomers on a chiral stationary phase (e.g., polysaccharide-based columns), allowing for the determination of enantiomeric excess (% ee).[7][8]

Potential Applications in Drug Discovery and Medicinal Chemistry

The (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neuroscience.

  • Monoamine Oxidase (MAO) Inhibitors: Given its structural similarity to Rasagiline, derivatives of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine could be potent and selective MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders.[3]

  • Other CNS Targets: The indane nucleus can be functionalized to interact with a variety of central nervous system (CNS) receptors and enzymes, making this compound a versatile intermediate for exploring new treatments for depression, anxiety, and other neurological conditions.

Drug_Discovery_Pipeline A (R)-5-Methyl-2,3-dihydro- 1H-inden-1-amine B Lead Generation (Functionalization of the amine) A->B C Library of Novel Indane Derivatives B->C D Biological Screening (e.g., MAO-B inhibition assay) C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

As an amine-containing compound, (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

  • First Aid: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

References

  • Benchchem. (n.d.). 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6.
  • National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Various Authors. (2008). Efficient and Practical Syntheses of (R)-(5-Amino-2,3-Dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester. ResearchGate.
  • Li, L. et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed.
  • National Center for Biotechnology Information. (n.d.). (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine. PubChem.
  • ChemicalBook. (2023). 5-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Reddy, K. T. et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.
  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Simson Pharma Limited. (n.d.). (R)-2,3-Dihydro-N-(phenylmethyl)-1H-Inden-1-amine Hydrochloride.
  • Liao, C. et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed.
  • BLDpharm. (n.d.). 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2,3-dihydro-1H-inden-1-amine hydrochloride.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST WebBook.
  • Angene Chemical. (2024). Safety Data Sheet.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Google Patents. (n.d.). Resolution of chiral amines.
  • PMC. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemsrc. (n.d.). CAS#:1344897-37-5 | 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one.
  • BLDpharm. (n.d.). (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ChemScene. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Nouryon. (n.d.). Best practice manual.

Sources

Medicinal Chemistry & Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Methyl-Indan-1-Amine Scaffold: Precision Tuning in MAO-B Inhibition and Neuroprotection

Abstract This technical guide examines the medicinal chemistry, synthesis, and pharmacological applications of 5-methyl-indan-1-amine (5-MIA). Distinct from its psychoactive regioisomer 2-aminoindane, the 1-aminoindane scaffold serves as the pharmacophore for established CNS therapeutics like Rasagiline. This guide explores the specific utility of the 5-methyl substitution in optimizing lipophilicity, metabolic stability, and selectivity for Monoamine Oxidase B (MAO-B), positioning it as a critical intermediate in the development of next-generation neuroprotective agents.

The aminoindane scaffold is a "privileged structure" in CNS drug discovery due to its rigidity, which reduces the entropic penalty of binding to receptor pockets.

Core Scaffold Differentiation

It is imperative to distinguish between the two primary aminoindane regioisomers to ensure safety and therapeutic efficacy:

  • 1-Aminoindane (Therapeutic Core): The scaffold of Rasagiline and Ladostigil. Exhibits MAO-B inhibitory activity and neuroprotective properties (anti-apoptotic).[1][2] Lacks significant psychostimulant effects.

  • 2-Aminoindane (Psychoactive/Toxic): A rigid analogue of amphetamine. Derivatives like 5-IAI or MDAI are potent serotonin/dopamine releasers (entactogens) with high abuse potential and neurotoxicity risks.

The 5-Methyl Substitution Effect

Modifying the benzene ring of 1-aminoindane allows for fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

ParameterEffect of 5-Methyl SubstitutionMechanism
Lipophilicity (LogP) Increases by ~0.5 unitsEnhances Blood-Brain Barrier (BBB) penetration via passive diffusion.
MAO-B Selectivity EnhancedThe MAO-B active site contains a hydrophobic "entrance cavity" (Ile199, Tyr326). The 5-methyl group provides favorable van der Waals interactions lacking in the unsubstituted parent.
Metabolic Stability VariableBlocks metabolic oxidation at the C5 position, potentially shifting metabolism to benzylic oxidation at the methyl group or N-acetylation.
SAR Visualization

SAR_Map Core 5-Methyl-Indan-1-Amine (Scaffold) N_Term N-Terminus (R1) Propargyl = Irreversible MAO-B Carbamate = AChE Inhibition Core->N_Term Functionalization C1_Chirality C1 Chirality (R)-Isomer >> (S)-Isomer for MAO-B potency Core->C1_Chirality Stereochemistry C5_Methyl C5-Methyl Group + Lipophilicity + Steric fit (MAO-B) Core->C5_Methyl Substitution

Figure 1: SAR Map of the 5-methyl-indan-1-amine scaffold highlighting vectors for therapeutic optimization.

Synthesis & Chiral Resolution

The biological activity of 1-aminoindanes is highly stereospecific; the (R)-enantiomer is typically the eutomer (active isomer) for MAO-B inhibition.

Chemical Synthesis Route (Reductive Amination)

This route is scalable and utilizes accessible precursors.

  • Precursor: 5-Methyl-1-indanone (CAS: 4593-38-8).

  • Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol/pyridine to yield 5-methyl-1-indanone oxime.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or reduction with LiAlH4 to yield racemic 5-methyl-indan-1-amine.

Optical Resolution Protocol

Since the synthesis yields a racemate, resolution is required.

  • Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.

  • Solvent: Methanol/Water (re-crystallization).

  • Yield: Typically 30-40% of the desired (R)-enantiomer (theoretical max 50%).

Chemoenzymatic Synthesis (Green Route)

Transaminases (ATAs) allow for asymmetric synthesis with >99% ee (enantiomeric excess), bypassing the need for wasteful resolution steps.

Synthesis_Workflow cluster_Chem Chemical Route (Racemic) cluster_Bio Biocatalytic Route (Asymmetric) Start 5-Methyl-1-Indanone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl ATA ω-Transaminase (Aspergillus terreus) Start->ATA Isopropylamine (Donor) Racemate (±)-5-Methyl-indan-1-amine Oxime->Racemate H2 / Pd-C Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Product_Chem (R)-5-Methyl-indan-1-amine Resolution->Product_Chem Product_Bio (R)-5-Methyl-indan-1-amine (>99% ee) ATA->Product_Bio

Figure 2: Comparative workflows for Chemical vs. Biocatalytic synthesis of the enantiopure scaffold.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol validates the potency of the scaffold against the target enzyme.

  • Principle: Amplex Red coupled assay. MAO-B oxidizes benzylamine to benzaldehyde and H2O2. H2O2 reacts with Amplex Red (via HRP) to produce fluorescent resorufin.

  • Reagents:

    • Recombinant Human MAO-B (Sigma).[3]

    • Substrate: Benzylamine or Tyramine.

    • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

    • Control: Selegiline (Positive), Buffer (Negative).

Step-by-Step Protocol:

  • Preparation: Dilute test compounds (5-MIA derivatives) in DMSO to 10mM stock. Prepare serial dilutions in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Incubation: Add 50 µL of enzyme solution (0.5 U/mL) to 96-well plate. Add 10 µL of test inhibitor. Incubate at 37°C for 15 mins.

  • Reaction: Add 40 µL of reaction mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).

  • Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Blood-Brain Barrier Permeability (PAMPA-BBB)
  • System: Parallel Artificial Membrane Permeability Assay.

  • Membrane: Porcine brain lipid extract dissolved in dodecane.

  • Procedure:

    • Coat donor plate filter (PVDF) with 4 µL lipid solution.

    • Add 200 µL of compound solution (PBS, pH 7.4) to donor wells.

    • Add 200 µL of PBS to acceptor wells.

    • Sandwich plates and incubate for 18h at room temperature.

    • Quantify concentration in acceptor wells via HPLC-UV.

    • Calculation:

      
      
      

Therapeutic Applications & Mechanism

Parkinson’s Disease (PD)

The 5-methyl-indan-1-amine scaffold acts as a reversible MAO-B inhibitor. However, when functionalized with a propargyl group (forming a 5-methyl-rasagiline analogue), it becomes a mechanism-based irreversible inhibitor.

  • Mechanism: The flavin adenine dinucleotide (FAD) cofactor in MAO-B covalently bonds to the propargyl moiety. The 5-methyl group anchors the molecule in the hydrophobic pocket, potentially increasing residence time for the reversible precursors.

Neuroprotection (Mitochondrial Preservation)

Independent of MAO inhibition, the 1-aminoindane core stabilizes the mitochondrial membrane potential (


).
  • Pathway: Upregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins.[1]

  • Downregulation: Suppression of Bax translocation and Caspase-3 activation.[1]

MOA_Pathway Drug 5-Methyl-Indan-1-Amine MAO_B MAO-B Enzyme Drug->MAO_B Inhibits Mito Mitochondria Drug->Mito Stabilizes Membrane DA Dopamine MAO_B->DA Degrades (Blocked) ROS Reactive Oxygen Species MAO_B->ROS Produces (Blocked) Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Upregulates Caspase Caspase-3 Bcl2->Caspase Inhibits

Figure 3: Dual mechanism of action: MAO-B inhibition and direct mitochondrial neuroprotection.[4]

References

  • Youdim, M. B., et al. (2001). "Rasagiline: A novel, potent monoamine oxidase B inhibitor for the treatment of Parkinson's disease." British Journal of Pharmacology. Link

  • Sterling, J., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenoxyethylamine scaffolds." Journal of Medicinal Chemistry. Link

  • Bar-Am, O., et al. (2010). "Regulation of Bcl-2 family proteins, neurotrophic factors, and APP processing in the neurorescue activity of propargylamine." FASEB Journal. Link

  • Simoni, E., et al. (2012). "Design, synthesis, and biological evaluation of novel aminomethyl-chromone derivatives as MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis. Link

Sources

Technical Guide: Biological Activity of (R)- vs. (S)-5-Methyl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of (R)-5-Methyl-indan-1-ylamine compared to its (S)-isomer . It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the critical stereochemical distinctions that dictate pharmacodynamics.

Executive Summary & Chemical Identity[1]

5-Methyl-indan-1-ylamine (also known as 5-methyl-1-aminoindane) is a rigid, bicyclic analogue of amphetamine and a derivative of the pharmacophore found in the anti-Parkinsonian drug Rasagiline .

The biological activity of this compound is stereospecific . The (R)-isomer is the eutomer (active isomer) for Monoamine Oxidase B (MAO-B) inhibition and neuroprotection, while the (S)-isomer is the distomer (significantly less active or inactive). The addition of the methyl group at the 5-position of the indane ring enhances lipophilicity and modulates selectivity compared to the unsubstituted parent compound, 1-aminoindane.

Chemical Structure & Stereochemistry
  • IUPAC Name: (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine[1]

  • Chiral Center: Carbon-1 (C1) of the cyclopentyl ring.

  • Structural Class: 1-Aminoindane (distinct from 2-aminoindanes like MDAI or N-methylated analogues).

Feature(R)-Isomer (Eutomer)(S)-Isomer (Distomer)
Configuration (1R)(1S)
Primary Target MAO-B (Inhibitor)Weak/Inactive at MAO-B
Secondary Target Catecholamine Transporters (NET/DAT)Negligible
Neuroprotection High (via Bcl-2 pathway modulation)Low

Pharmacological Mechanism: The Stereochemical Divergence

The biological divergence between the (R) and (S) isomers is rooted in the spatial constraints of the MAO-B active site and the catecholamine transporter binding pockets .

Monoamine Oxidase B (MAO-B) Inhibition

The 1-aminoindane scaffold is a "privileged structure" for MAO inhibition.

  • The (R)-Isomer Mechanism: The (R)-configuration orients the amine group and the aromatic ring to perfectly fit the "substrate cavity" of MAO-B, allowing the amine to interact with the FAD cofactor. The 5-methyl group occupies a hydrophobic pocket near the entrance of the active site, potentially increasing binding affinity (

    
    ) compared to unsubstituted 1-aminoindane.
    
  • The (S)-Isomer Clash: The (S)-configuration forces the rigid indane backbone into a steric clash with the Tyr326 and Ile199 residues within the MAO-B active site, drastically reducing binding affinity.

Monoamine Transporter Activity (DAT/NET/SERT)

Unlike Rasagiline (which is N-propargylated and lacks transporter effects), primary aminoindanes like 5-methyl-indan-1-ylamine retain amphetamine-like character.

  • SAR Insight: The 5-methyl substitution corresponds structurally to para-methylamphetamine. This substitution typically shifts selectivity towards Serotonin (SERT) and Norepinephrine (NET) release/reuptake inhibition.

  • Stereoselectivity: (R)-isomers of rigid amphetamine analogues generally exhibit higher potency at DAT and NET than their (S)-counterparts.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the (R)-isomer's inhibition of MAO-B, leading to dopamine preservation and neuroprotection.

MAOB_Pathway Target MAO-B Enzyme Dopamine Dopamine Target->Dopamine Metabolizes ROS Reactive Oxygen Species (ROS) Target->ROS Generates H2O2 Drug (R)-5-Methyl-indan-1-ylamine Drug->Target Inhibits (Ki < 1 µM) Drug->Dopamine Preserves Levels Drug->ROS Reduces Production Mito Mitochondrial Permeability Transition Pore (mPTP) Drug->Mito Stabilizes (Independent of MAO) Survival Neuronal Survival (Bcl-2 Upregulation) Drug->Survival Induces Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Prevents

Caption: Mechanism of Action for (R)-5-Methyl-indan-1-ylamine showing dual pathway: MAO-B inhibition and direct mitochondrial stabilization.

Experimental Protocols

To validate the activity differences, the following protocols are standard for differentiating 1-aminoindane isomers.

Synthesis and Resolution (Workflow)

Since 5-methyl-indan-1-ylamine is often synthesized as a racemate, resolution is required.

  • Synthesis: Reductive amination of 5-methyl-1-indanone using ammonium acetate and sodium cyanoborohydride (

    
    ).
    
  • Resolution:

    • Dissolve racemic amine in hot ethanol.

    • Add (2R,3R)-tartaric acid (0.5 eq) to precipitate the diastereomeric salt of the (R)-amine.

    • Recrystallize 3x from Ethanol/Water (9:1) to achieve >99% enantiomeric excess (ee).

    • Liberate the free base using 1M NaOH and extract with Dichloromethane (DCM).

In Vitro MAO-B Inhibition Assay

Objective: Determine the


 of R vs S isomers.

Reagents:

  • Recombinant Human MAO-B (commercially available).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Control: Selegiline (positive control).

Protocol:

  • Preparation: Dilute (R)- and (S)-isomers in DMSO to create a concentration range (

    
     to 
    
    
    
    ).
  • Incubation: Incubate enzyme (5 µg/mL) with inhibitor for 20 minutes at 37°C in Phosphate Buffer (pH 7.4).

  • Reaction: Add Kynuramine substrate (

    
    ). Incubate for 30 minutes.
    
  • Termination: Stop reaction with 2N NaOH.

  • Detection: Measure fluorescence (Excitation 310 nm, Emission 400 nm) of the product 4-hydroxyquinoline.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Expected Results:

Compound Expected IC50 (MAO-B) Selectivity (B/A)
(R)-Isomer 50 - 200 nM High (>50-fold)
(S)-Isomer > 10,000 nM Low

| Racemate | ~ 400 nM | Moderate |

Comparative Data Analysis

The following table synthesizes the expected biological profile based on the SAR of the 1-aminoindane class (Rasagiline/1-AI).

Biological Parameter(R)-5-Methyl-indan-1-ylamine(S)-5-Methyl-indan-1-ylamineMechanism Note
MAO-B Affinity High (Eutomer)Low (Distomer)Steric fit in substrate cavity.
Neuroprotection Potent WeakLinked to propargyl moiety (if present) or intrinsic mitochondrial interaction.
Dopamine Reuptake ModerateWeakRigid amphetamine analogue effect.
Norepinephrine Reuptake ModerateWeak5-methyl group enhances NET affinity.
Metabolic Stability ModerateModerate5-methyl group blocks para-hydroxylation, potentially extending half-life vs 1-aminoindane.
Lipophilicity (LogP) ~ 2.1~ 2.1Methyl group increases BBB permeability.
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis cluster_mods Structural Modifications Core 1-Aminoindane Scaffold R_Config (R)-Stereocenter (C1 Position) Core->R_Config S_Config (S)-Stereocenter (C1 Position) Core->S_Config Methyl 5-Methyl Group (Benzene Ring) Core->Methyl Effect_R High MAO-B Potency Neuroprotection R_Config->Effect_R Effect_S Steric Clash Low Activity S_Config->Effect_S Effect_Me Increased Lipophilicity Enhanced NET/SERT Affinity Metabolic Blockade (p-hydroxylation) Methyl->Effect_Me

Caption: SAR breakdown showing how stereochemistry and ring substitution drive the biological profile.

References

  • Youdim, M. B., et al. (2001). "Rasagiline: A Novel Anti-Parkinsonian Monoamine Oxidase-B Inhibitor with Neuroprotective Activity."[2] Expert Review of Neurotherapeutics. Link

  • Finberg, J. P. (2019). "Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and applications in Parkinson's disease." Journal of Neural Transmission. Link

  • Binda, C., et al. (2004). "Structure-Function Relationships in MAO-B Inhibitors." Pharmacology & Therapeutics.[3] Link

  • PubChem Compound Summary. (2025). "(R)-N-Methyl-1-aminoindan" (Structural Analogue Reference).[4] National Center for Biotechnology Information. Link

  • Gallagher, G., et al. (1999). "Biological activities of 1,1,6-trisubstituted indanes." Biological & Pharmaceutical Bulletin. Link

Sources

5-Methylindane-1-amine: A Strategic Chiral Scaffold for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methylindane-1-amine as a Chiral Building Block for Medicinal Chemistry Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 1-aminoindane scaffold represents a "privileged structure," most notably validated by the Parkinson’s disease therapeutic Rasagiline (Azilect®). However, the specific derivative 5-methylindane-1-amine (5-Me-1-AI) offers distinct physicochemical and pharmacokinetic advantages over the unsubstituted parent.

The introduction of a methyl group at the C5 position serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It sterically and electronically impedes hydroxylation at the para-position relative to the bridgehead, a common metabolic soft spot in indane scaffolds.

  • Lipophilic Tuning: It increases logP, potentially enhancing Blood-Brain Barrier (BBB) penetration without significantly altering the steric footprint required for binding pockets like MAO-B.

This guide details the technical specifications, enantioselective synthesis, and application logic of 5-Me-1-AI as a high-value chiral building block.

Chemical Profile & Stereochemistry

The biological activity of 1-aminoindanes is strictly governed by stereochemistry. For MAO-B inhibition, the (R)-enantiomer is typically the eutomer (active form), while the (S)-enantiomer may be inactive or possess off-target effects.

PropertyData
IUPAC Name (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine
CAS (Racemic) 168902-79-2
CAS (R-Enantiomer) 10277-74-4 (Generic 1-aminoindane ref; specific 5-Me often custom)
CAS (S-HCl Salt) 168903-25-1
Molecular Weight 147.22 g/mol
Predicted LogP ~2.3 (vs. 1.8 for 1-aminoindane)
H-Bond Donors/Acceptors 1 / 1

Synthetic Pathways[3]

We present three routes ranging from bulk preparation to high-precision asymmetric synthesis.

Workflow Visualization

The following diagram illustrates the decision logic between Classical Resolution and Asymmetric Synthesis.

Synthesis_Workflow Start 5-Methyl-1-Indanone (CAS 4593-38-8) RouteA Route A: Reductive Amination Start->RouteA NH4OAc, NaBH3CN RouteB Route B: Ellman Auxiliary Start->RouteB (R)-t-Bu-Sulfinamide Ti(OEt)4 Racemate Racemic Amine RouteA->Racemate Resolution Classical Resolution (L-Tartaric Acid) Racemate->Resolution Fractional Cryst. Product (R)-5-Methylindane-1-amine (>99% ee) Resolution->Product Base Liberation Imine Chiral Sulfinyl Imine RouteB->Imine Imine->Product 1. NaBH4 2. HCl

Caption: Comparative synthetic workflows for accessing enantiopure 5-methylindane-1-amine.

Protocol A: Reductive Amination & Classical Resolution (Scalable)

Best for: Multi-gram scale where cost of chiral catalysts is prohibitive.

Step 1: Reductive Amination

  • Reagents: Dissolve 5-methyl-1-indanone (1.0 eq) in Methanol (0.5 M).

  • Addition: Add Ammonium Acetate (10.0 eq) and Sodium Cyanoborohydride (0.7 eq). Note: NaBH3CN is preferred over NaBH4 to prevent ketone reduction prior to imine formation.

  • Reaction: Stir at reflux for 24 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Quench with 6N HCl (to decompose borate complexes), basify to pH >12 with NaOH, and extract with DCM.

  • Yield: Typically 85-90% of racemic amine.

Step 2: Chiral Resolution

  • Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol. Add (L)-(+)-Tartaric acid (0.5 eq). Crucial: Using 0.5 eq targets the formation of the less soluble diastereomeric salt with the (R)-amine.

  • Crystallization: Cool slowly to 4°C overnight. The (R)-amine-tartrate salt precipitates.

  • Recrystallization: Recrystallize the solid from MeOH/Water (9:1) until constant melting point is achieved.

  • Liberation: Treat salt with 1M NaOH and extract with MTBE to yield (R)-5-methylindane-1-amine (>98% ee).

Protocol B: Asymmetric Synthesis via Ellman Auxiliary (High Purity)

Best for: Medicinal chemistry SAR generation requiring >99% ee without resolution losses.

  • Condensation: Combine 5-methyl-1-indanone (1.0 eq) with (R)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in THF. Reflux 12h.

  • Reduction: Cool to -48°C. Add NaBH4 (5.0 eq). Mechanism: The bulky sulfinyl group directs hydride attack from the less hindered face, establishing the C1 stereocenter.

  • Hydrolysis: Warm to RT. Add 4M HCl in Dioxane to cleave the sulfinyl group.

  • Isolation: Precipitate as the hydrochloride salt.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 5-methylindane scaffold is not merely a spacer; it is an active pharmacophore.

Caption: Pharmacophore analysis showing the functional role of each structural component.

Validated Targets
  • MAO-B Inhibition: Analogous to Rasagiline, the 5-methyl derivative fits the hydrophobic pocket of Monoamine Oxidase B. The methyl group fills the entrance cavity more effectively than hydrogen, potentially increasing potency (IC50) and selectivity over MAO-A.

  • Sigma-1 Receptors: Aminoindanes show affinity for Sigma-1, a chaperone protein involved in neuroprotection. The increased lipophilicity of the 5-Me analog enhances affinity for this intracellular target.

Analytical Quality Control

Trustworthiness in data relies on rigorous characterization.

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: (R)-enantiomer typically elutes second on OD-H columns (verify with standards).

  • NMR Verification:

    • The C1-proton in 5-Me-1-AI appears as a triplet or dd around 4.3 ppm .

    • The C5-methyl singlet appears distinctively at 2.3 ppm , integrating to 3H.

References

  • Synthesis of Chiral Aminoindanes: Reddy, K. T., et al. "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica, 2011, 3(4), 110-115.

  • Ellman Auxiliary Methodology: Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740.

  • MAO-B Inhibitor Pharmacology: Youdim, M. B., et al. "Rasagiline: Neuroprotection, Disease Modification, and Symptomatic Treatment of Parkinson's Disease." Seminars in Neurology, 2006.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

  • Compound Data: PubChem Entry for 5-Methylindan-1-amine (and related salts).

An In-depth Technical Guide to the Solubility Profile of (R)-5-Methyl-indan-1-ylamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential therapeutic agent from a promising molecule to a viable drug product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of this journey is solubility. For orally administered drugs, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (R)-5-Methyl-indan-1-ylamine hydrochloride, a key intermediate in the synthesis of various bioactive molecules.[1] While specific experimental solubility data for this compound is not extensively published, this paper will establish a robust framework for its determination and interpretation, drawing upon established principles of salt chemistry and pharmaceutical sciences.

(R)-5-Methyl-indan-1-ylamine hydrochloride belongs to the class of indanamine derivatives, which are recognized for their potential in neuropharmacology and medicinal chemistry.[1][2] The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent amine, facilitating its handling and formulation.[3][4] Understanding the complete solubility profile of this salt is therefore paramount for researchers and drug development professionals aiming to harness its therapeutic potential.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of (R)-5-Methyl-indan-1-ylamine and its hydrochloride salt is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of (R)-5-Methyl-indan-1-ylamine (Free Base)

PropertyValueSource
Molecular Formula C10H13NPubChem CID: 28373914[5]
Molecular Weight 147.22 g/mol PubChem CID: 28373914[5]
XLogP3 1.6PubChem CID: 28373914[5]
Hydrogen Bond Donor Count 1PubChem CID: 28373914[5]
Hydrogen Bond Acceptor Count 1PubChem CID: 28373914[5]

The hydrochloride salt, (R)-5-Methyl-indan-1-ylamine HCl, will have a higher molecular weight and is generally expected to exhibit greater aqueous solubility due to the ionic nature imparted by the salt formation.[3] However, the actual solubility is a complex interplay of lattice energy of the crystal and the solvation energy of the ions.

Theoretical Framework for Solubility of Amine Hydrochloride Salts

The dissolution of (R)-5-Methyl-indan-1-ylamine hydrochloride in an aqueous medium is governed by the equilibrium between the solid salt and its solvated ions.

Dissolution Equilibrium:

(R)-5-Methyl-indan-1-ylamine HCl (solid) ⇌ (R)-5-Methyl-indan-1-ylammonium+ (aq) + Cl- (aq)

Several factors can significantly influence this equilibrium and, therefore, the solubility of the salt:

  • pH: The solubility of amine salts is highly pH-dependent. In acidic to neutral pH, the equilibrium favors the protonated, more soluble ammonium species. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, solubility increases with temperature, but this is not a universal rule and must be determined experimentally.

  • Common Ion Effect: The presence of a common ion, in this case, the chloride ion (Cl-), from other sources in the solution can suppress the solubility of the hydrochloride salt.[6] This is a critical consideration in formulation development, especially when considering co-administration with other chloride-containing excipients or in physiological environments with high chloride concentrations, such as the stomach.[6]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the salt can lead to variations in solubility. Each polymorph will have a unique crystal lattice energy, resulting in different dissolution rates and equilibrium solubilities.

Experimental Determination of the Solubility Profile

A comprehensive solubility profile requires a systematic experimental approach. The following protocols outline the key experiments for characterizing the solubility of (R)-5-Methyl-indan-1-ylamine hydrochloride.

Workflow for Solubility Determination

G cluster_0 Intrinsic Properties cluster_1 Extrinsic Factors Molecular Structure Molecular Structure Solubility Profile Solubility Profile Molecular Structure->Solubility Profile pKa pKa pH pH pKa->pH Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Profile pH->Solubility Profile Temperature Temperature Temperature->Solubility Profile Common Ion Effect Common Ion Effect Common Ion Effect->Solubility Profile Solvent System Solvent System Solvent System->Solubility Profile

Sources

Methodological & Application

Protocol for asymmetric synthesis of (R)-5-Methyl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (R)-5-Methyl-indan-1-ylamine

Executive Summary & Strategic Rationale

The chiral 1-aminoindan scaffold is a privileged pharmacophore in neuroscience, serving as the core structure for monoamine oxidase B (MAO-B) inhibitors like Rasagiline (Azilect). The specific analog, (R)-5-Methyl-indan-1-ylamine , represents a critical intermediate for next-generation neuroprotective agents where the 5-methyl substitution modulates metabolic stability and lipophilicity.

The Challenge: Synthesizing primary chiral amines at the benzylic position of a cyclic system is historically fraught with difficulties. Classical resolution (e.g., using tartaric acid) is limited by a maximum 50% theoretical yield. Direct asymmetric reductive amination using metal catalysts often suffers from low enantioselectivity due to the planar nature of the indanone intermediate.

The Solution: This protocol utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) chemistry. This approach is selected for three reasons:

  • Predictability: The rigid cyclic transition state during reduction guarantees high diastereoselectivity (>98:2 dr).

  • Scalability: The reagents (Ti(OEt)₄, NaBH₄) are inexpensive and safe for kilo-scale adaptation.

  • Purity: The crystalline nature of the sulfinyl imine intermediate allows for non-chromatographic purification (recrystallization), ensuring optical purity before the final step.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the C-N bond to the corresponding ketone, 5-methyl-1-indanone . The chirality is introduced via a diastereoselective reduction of a chiral N-sulfinyl imine.

Reaction Scheme:

  • Condensation: 5-Methyl-1-indanone + (R)-tert-butanesulfinamide

    
     (R)-N-sulfinyl imine.
    
  • Reduction: (R)-N-sulfinyl imine + NaBH₄

    
     (R,R)-sulfinamide.
    
  • Hydrolysis: (R,R)-sulfinamide + HCl

    
    (R)-Amine .
    

SynthesisWorkflow Start Start: 5-Methyl-1-indanone (Achiral Ketone) Step1 Step 1: Condensation Ti(OEt)4, THF, Reflux Start->Step1 Aux Auxiliary: (R)-tert-Butanesulfinamide Aux->Step1 Inter1 Intermediate 1: (R)-N-Sulfinyl Imine Step1->Inter1 Dehydration Step2 Step 2: Reduction NaBH4, THF, -48°C Inter1->Step2 Face-Selective Hydride Attack Inter2 Intermediate 2: (R,R)-Sulfinamide (Diastereomerically Pure) Step2->Inter2 dr > 98:2 Step3 Step 3: Hydrolysis HCl / MeOH Inter2->Step3 Cleavage Product Product: (R)-5-Methyl-indan-1-ylamine (>99% ee) Step3->Product Salt Formation

Figure 1: Step-wise workflow for the asymmetric synthesis of (R)-5-Methyl-indan-1-ylamine.

Detailed Experimental Protocol

Step 1: Formation of the (R)-N-Sulfinyl Imine

Mechanism: Titanium(IV) ethoxide acts as both a Lewis acid (activating the ketone) and a water scavenger, driving the equilibrium toward the imine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Reagents:

    • 5-Methyl-1-indanone (10.0 mmol, 1.46 g)

    • (R)-2-Methyl-2-propanesulfinamide (11.0 mmol, 1.33 g) [1.1 equiv]

    • Ti(OEt)₄ (20.0 mmol, 4.56 g) [2.0 equiv]

    • THF (anhydrous, 50 mL)

  • Procedure:

    • Dissolve the ketone and sulfinamide in THF.

    • Add Ti(OEt)₄ dropwise via syringe (solution turns light yellow).

    • Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A white precipitate (TiO₂) will form.

    • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the (R)-N-sulfinyl imine as a viscous yellow oil or solid.

Step 2: Diastereoselective Reduction

Critical Control Point: The choice of reducing agent determines the stereochemistry.

  • NaBH₄

    
     Yields (R,R)  diastereomer (Target).
    
  • L-Selectride

    
     Yields (S,R) diastereomer (Avoid).
    
  • Setup: 100 mL RBF, N₂ atmosphere.

  • Reagents:

    • (R)-N-Sulfinyl imine (from Step 1)

    • NaBH₄ (Sodium Borohydride) (2.0 equiv)

    • THF (dry) + 2% Water (Proton source assists rate)

  • Procedure:

    • Dissolve the imine in THF (0.2 M concentration).

    • Cool the solution to -48°C (Acetonitrile/Dry Ice bath) or -20°C . Lower temperatures improve diastereomeric ratio (dr).

    • Add NaBH₄ in one portion.

    • Stir at -48°C for 4 hours, then allow to warm to room temperature slowly.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Analysis: Analyze crude by ¹H NMR to determine dr. Expect >95:5 favoring the (R,R) isomer.

    • Note: If dr is <98:2, recrystallize the sulfinamide intermediate from Hexane/Et₂O before hydrolysis.

Step 3: Hydrolysis to (R)-Amine Hydrochloride
  • Procedure:

    • Dissolve the pure sulfinamide intermediate in MeOH (5 mL/g).

    • Add 4N HCl in Dioxane (4 equiv).

    • Stir at room temperature for 1 hour. A white precipitate (Amine HCl salt) often forms.

  • Isolation:

    • Concentrate the solvent to near dryness.

    • Add Et₂O (Diethyl ether) to precipitate the hydrochloride salt fully.

    • Filter and dry the white solid.

  • Free Basing (Optional): Partition between 1N NaOH and DCM to isolate the free amine oil.

Mechanistic Insight: The Origin of Stereocontrol

Why does this protocol yield the (R) -enantiomer?

The reduction proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model). The bulky tert-butyl group of the sulfinyl auxiliary occupies the equatorial position to minimize steric strain. The sodium atom of NaBH₄ coordinates to the sulfinyl oxygen, locking the conformation.

  • Face Selectivity: The hydride attacks the imine C=N bond from the Re-face (bottom face in the standard drawing), away from the bulky auxiliary.

  • Result: This generates the (R)-configuration at the new chiral center (C1 of the indan ring).

Figure 2: Mechanistic parameters governing the stereochemical outcome.[2][3][4][5]

Quality Control & Validation

To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following analytical markers must be verified.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 98.0% Area
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 99.0% (after recrystallization)
Identity ¹H NMR (400 MHz, CDCl₃)Diagnostic doublet for 5-Me (~2.3 ppm); Methine H at C1 (~4.3 ppm)
Residual Solvent GC-Headspace< 5000 ppm (THF/MeOH)

Chiral HPLC Conditions (Reference):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-enantiomer elutes first; (R)-enantiomer elutes second (Must be experimentally verified with racemate).

References

  • Ellman, J. A., et al. (1997).[6] "Enantioselective Synthesis of Amines." Journal of the American Chemical Society. Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Teva Pharmaceutical Industries. (1996). "R-Enantiomer of N-propargyl-1-aminoindan (Rasagiline) synthesis." European Patent EP0436492. Link

  • Reddy, K. T., et al. (2011). "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica. Link

  • Alchem Pharmtech. "(R)-5-METHYL-INDAN-1-YLAMINE Product Data." Link

Sources

HPLC method development for (R)-5-Methyl-indan-1-ylamine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Purity Analysis of (R)-5-Methyl-indan-1-ylamine

Introduction & Scientific Context

(R)-5-Methyl-indan-1-ylamine is a critical chiral pharmacophore, often serving as a key intermediate in the synthesis of calcimimetics and CNS-active agents.[1] The enantiomeric purity of this amine is a Critical Quality Attribute (CQA) because the biological activity of indan-1-amine derivatives is frequently stereospecific.

The Analytical Challenge:

  • Chirality: The target is the (R)-enantiomer. The method must resolve it from the (S)-enantiomer (the enantiomeric impurity).[1]

  • Basicity: As a primary amine with a pKa

    
     10.6, the molecule is highly basic. On silica-based stationary phases, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and loss of resolution.
    
  • Detection: The indane ring provides a chromophore suitable for UV detection, though it lacks the strong conjugation of larger aromatic systems.

This guide details the development of a robust Normal Phase Chiral HPLC method using an Amylose-based stationary phase. This approach is selected for its proven success with primary amines and its ability to be scaled for semi-preparative purification if necessary.

Method Development Strategy

The development process follows a "Screen-Optimize-Validate" workflow. We prioritize Polysaccharide-based stationary phases (Amylose and Cellulose derivatives) due to their broad selectivity for aromatic amines.[1]

Stationary Phase Selection

For 1-aminoindanes, the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" starting point.[1] The helical structure of the amylose polymer creates chiral cavities that effectively discriminate the spatial arrangement of the amine group relative to the indane ring.

  • Primary Column: Chiralpak AD-H (5 µm)[1]

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Use if AD-H fails.[1]

Mobile Phase Chemistry

To combat the basicity of the amine, a basic modifier is mandatory .[2]

  • Base Additive: Diethylamine (DEA) is preferred over Triethylamine (TEA) in normal phase due to better solubility in hexane/alcohol mixtures and superior peak shape for primary amines.[1]

  • Solvent System: n-Hexane (non-polar carrier) + Isopropyl Alcohol (IPA) or Ethanol (polar modifier).[1]

Detailed Experimental Protocol

This protocol is the "Starting Point" method, which has a high probability of success for 5-methyl-indan-1-ylamine.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone offers superior cavity inclusion for indane systems.[1][3]
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)High hexane content drives retention; DEA masks silanols to prevent tailing.[1][3]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5µm particles.[3][4]
Temperature 25°CLower temperatures often enhance chiral resolution (enthalpic control).[1][3]
Detection UV @ 220 nm (Ref: 360 nm)220 nm captures the benzenoid absorption; 254 nm is an alternative but less sensitive.[1][3]
Injection Vol. 5 - 10 µLKeep low to prevent column overload which reduces resolution.[1][3]
Diluent Mobile PhaseMatches eluent strength to prevent peak distortion.[1][3]
Preparation of Solutions
  • Mobile Phase Prep:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Isopropyl Alcohol (IPA).[1]

    • Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane (ensures mixing).

    • Mix thoroughly and degas. Note: Do not filter through nylon; use PTFE or regenerate cellulose if filtering is necessary.

  • Sample Prep:

    • Dissolve ~1.0 mg of (R)-5-Methyl-indan-1-ylamine in 1.0 mL of Mobile Phase.

    • Racemic Marker: A racemic mixture (mix of R and S) must be injected first to establish the retention times of both enantiomers.

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression if the initial condition does not yield sufficient resolution (


).

MethodDevelopment Start Start: (R)-5-Methyl-indan-1-ylamine Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) & Tailing (T) Screen1->CheckRs Success Validation Phase (Linearity, Precision) CheckRs->Success Rs > 1.5, T < 1.5 Tailing Issue: T > 1.5 (Tailing) CheckRs->Tailing Poor Peak Shape Resolution Issue: Rs < 1.5 (Co-elution) CheckRs->Resolution Poor Separation FixTailing Action: Increase DEA to 0.2% OR Switch to Ethanol Tailing->FixTailing FixRes Action: Lower IPA % (95:5) OR Lower Temp to 15°C Resolution->FixRes SwitchCol Action: Switch Column (Chiralcel OD-H) Resolution->SwitchCol If optimization fails FixTailing->Screen1 FixRes->Screen1

Caption: Systematic decision tree for optimizing chiral separation of primary amines.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works is crucial for troubleshooting. The "Three-Point Interaction" model applies here.

ChiralMechanism Analyte Analyte: (R)-5-Methyl-indan-1-ylamine Interaction1 H-Bonding (NH2 to C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Indane to Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Methyl group in chiral cavity) Analyte->Interaction3 Selector Selector: Amylose Carbamate (AD-H) Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: The "Three-Point Interaction" model required for chiral discrimination. The DEA additive modulates the H-Bonding site.

Validation Parameters (ICH Q2)

Once the method is optimized (Resolution > 1.5), validate against these criteria:

ParameterAcceptance CriteriaNotes
Specificity No interference from blank/impurities.Verify peak purity using DAD (Diode Array Detector).[1][3]
Resolution (

)

(Baseline separation)
Critical for accurate integration of the minor enantiomer.
Tailing Factor (

)

If

, increase DEA concentration slightly (max 0.2%).[1][3]
Linearity

Range: 0.1% (LOQ) to 120% of target concentration.[1][3]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Crucial for detecting trace (S)-enantiomer (e.g., < 0.5%).

Troubleshooting Guide

Problem 1: Peak Tailing

  • Cause: Interaction of the primary amine with residual silanols on the silica support.

  • Solution: Fresh DEA is critical. Amines oxidize over time. Ensure the DEA is < 6 months old. Alternatively, switch to Ethanol as the modifier, which often suppresses tailing better than IPA for amines.

Problem 2: Loss of Resolution over time

  • Cause: "Memory effect" or adsorption of strongly retained impurities.

  • Solution: Wash the column with 100% Ethanol (at 0.5 mL/min) for 3 hours. Never use water or high-pH aqueous buffers on AD-H columns unless they are the specific "Immobilized" (Chiralpak IA) versions.[1]

Problem 3: Analyte Insolubility

  • Cause: Hexane is a poor solvent for some salt forms (e.g., HCl salts).[1]

  • Solution: If the sample is a salt, perform a "free-basing" extraction: Dissolve salt in NaHCO3 (aq), extract into Ethyl Acetate, dry, evaporate, and reconstitute in Mobile Phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing general amine tailing suppression techniques).
  • Ye, J., et al. (2021). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [Link][1][5]

Sources

Application Note: High-Purity Preparation of (R)-5-Methyl-indan-1-ylamine HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(R)-5-Methyl-indan-1-ylamine (also known as (R)-5-methyl-2,3-dihydro-1H-inden-1-amine) is a critical chiral scaffold in medicinal chemistry, serving as a key intermediate for monoamine oxidase (MAO) inhibitors and calcimimetic agents structurally related to Rasagiline and Cinacalcet. While classical resolution of racemates is common in early discovery, it suffers from a maximum 50% theoretical yield.

This Application Note details a stereoselective synthesis using the Ellman sulfinamide auxiliary. This method is selected for its high reliability, scalability, and ability to deliver Enantiomeric Excess (ee) >98% without tedious fractional crystallization. The protocol concludes with a controlled crystallization of the Hydrochloride (HCl) salt, ensuring a stable, non-hygroscopic solid form suitable for GMP workflows.

Retrosynthetic Analysis & Strategy

The synthesis leverages (S)-tert-butanesulfinamide (Ellman’s Auxiliary) to induce chirality. Note that for 1-indanone systems, the reduction of the sulfinyl imine derived from the (S)-auxiliary typically yields the (R)-amine as the major diastereomer due to the constrained geometry of the fused ring system blocking the re-face attack.

Reaction Pathway (Graphviz)

G SM 5-Methyl-1-indanone (Start) Imine (S)-N-Sulfinyl Imine (Intermediate) SM->Imine Ti(OEt)4, THF Condensation Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Red Sulfinamide (Diastereomer) Imine->Red NaBH4, -48°C Reductive Amination Amine (R)-5-Methyl-indan-1-ylamine (Free Base) Red->Amine HCl/MeOH Deprotection Salt (R)-5-Methyl-indan-1-ylamine HCl (Final Salt) Amine->Salt HCl/Et2O Crystallization

Figure 1: Synthetic pathway for (R)-5-Methyl-indan-1-ylamine HCl via Ellman auxiliary.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]Equiv.[2][5]Role
5-Methyl-1-indanone 4593-38-81.0Substrate
(S)-(-)-tert-Butanesulfinamide 146374-27-81.1Chiral Auxiliary
Titanium(IV) ethoxide 3087-36-32.0Lewis Acid / Water Scavenger
Sodium Borohydride 16940-66-24.0Reducing Agent
HCl (4M in Dioxane) 7647-01-03.0Deprotection Reagent
Step 1: Condensation (Imine Formation)

Objective: Formation of the chiral sulfinyl imine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 5-Methyl-1-indanone (10.0 mmol) and (S)-tert-butanesulfinamide (11.0 mmol) into the flask. Add anhydrous THF (50 mL).

  • Catalysis: Add Ti(OEt)4 (20.0 mmol) dropwise via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Reflux the mixture at 70°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The ketone spot should disappear.

  • Workup (Critical): Cool to RT. Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A thick white precipitate (Titanium salts) will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

  • Purification: Dry the organic phase over Na2SO4, concentrate, and purify via flash chromatography (0-20% EtOAc/Hexanes) to yield the (S)-sulfinyl imine as a viscous oil or solid.

Step 2: Diastereoselective Reduction

Objective: Locking the stereochemistry.

  • Cooling: Dissolve the purified imine (from Step 1) in anhydrous THF (40 mL) and cool to -48°C (Acetonitrile/Dry Ice bath). Note: Lower temperatures improve diastereomeric ratio (dr).

  • Reduction: Add NaBH4 (40.0 mmol) in one portion. If solubility is an issue, pre-dissolve NaBH4 in a minimum amount of MeOH/THF.

  • Reaction: Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Cool to 0°C. Slowly add saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry (MgSO4), and concentrate.

  • Analysis: Check dr by crude 1H-NMR. The diastereomer ratio is typically >90:10. If necessary, recrystallize the sulfinamide intermediate from Hexane/EtOAc to upgrade dr to >99:1.

Step 3: Deprotection & Salt Formation

Objective: Cleavage of the auxiliary and isolation of the HCl salt.

  • Cleavage: Dissolve the pure sulfinamide in MeOH (20 mL). Add 4M HCl in Dioxane (3.0 equiv) at 0°C.

  • Stir: Warm to RT and stir for 1 hour. A white precipitate may begin to form.

  • Concentration: Remove volatiles under reduced pressure to obtain a crude solid.

  • Precipitation (Salt Formation):

    • Redissolve the crude solid in a minimum amount of hot Ethanol (or Isopropanol).

    • Add Diethyl Ether (or MTBE) dropwise until turbidity persists.

    • Cool to 4°C overnight.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Analytical Validation & Specifications

Self-Validating Analytical Workflow

To ensure the protocol was successful, the following criteria must be met:

ParameterMethodSpecification
Chemical Purity HPLC (C18, 0.1% TFA)> 98.5% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Identity 1H-NMR (DMSO-d6)Consistent with structure
Salt Stoichiometry Elemental Analysis (Cl)1.0 ± 0.1 eq HCl
Chiral HPLC Method Parameters
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention: (R)-isomer typically elutes before (S)-isomer in this system (verify with racemate).

Troubleshooting & Critical Control Points

Process Logic Diagram (Graphviz)

Workflow Start Crude Reaction Mixture (Step 1) TiWorkup Ti(OEt)4 Workup (Brine/Celite) Start->TiWorkup TLC_Check TLC Check: Complete Conversion? TiWorkup->TLC_Check TLC_Check->TiWorkup No (Stir longer) Purify Flash Column (Remove unreacted ketone) TLC_Check->Purify Yes Reduction Reduction (-48°C) Purify->Reduction DR_Check NMR Check: dr > 95:5? Reduction->DR_Check Recryst Recrystallize Sulfinamide DR_Check->Recryst No Deprotect HCl Deprotection DR_Check->Deprotect Yes Recryst->Deprotect

Figure 2: Critical Control Points and Decision Logic for Purification.

Expert Insights
  • Titanium Emulsions: The formation of titanium emulsions in Step 1 is the most common bottleneck. Solution: Use the specific "Brine + Dilution" method described. Do not just add water; the high ionic strength of brine helps coagulate the titanium salts for easy filtration.

  • Stereochemical Leakage: If the reduction temperature in Step 2 rises above -40°C, the diastereoselectivity drops significantly. The rigid indane ring offers less steric differentiation than open-chain ketones, making temperature control critical.

  • Salt Hygroscopicity: Indanamine HCl salts can be hygroscopic. Store the final product in a desiccator. If the salt becomes sticky, recrystallize from iPrOH/Et2O.

References

  • Ellman, J. A., et al. (2010).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Chemical Reviews, 110(6), 3600–3740. Link

  • Reddy, K. T., et al. (2011).[3] A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate).[3] Der Pharma Chemica, 3(4), 110-115.[1][3] Link

  • PubChem. (2025).[1][2][6] 5-Methylindan-1-amine Compound Summary. National Library of Medicine.[2] Link

  • Lead Sciences. (2025). (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Product Page. (Reference for commercial availability of enantiomers). Link

Sources

Application Notes and Protocols for N-Alkylation of (R)-5-Methyl-indan-1-ylamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated (R)-5-Methyl-indan-1-ylamine Derivatives in Medicinal Chemistry

N-alkylated derivatives of chiral amines are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. Among these, derivatives of (R)-5-Methyl-indan-1-ylamine hold significant interest for researchers and drug development professionals. The indane framework provides a rigid, three-dimensional structure that can effectively orient pharmacophoric groups for optimal target engagement. The stereochemistry at the C1 position is often crucial for biological activity, making enantiomerically pure starting materials like (R)-5-Methyl-indan-1-ylamine highly valuable.

The N-alkylation of this primary amine allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides detailed application notes and robust protocols for the N-alkylation of (R)-5-Methyl-indan-1-ylamine, with a focus on methods that are both efficient and preserve the critical stereochemical integrity of the molecule. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Chiral Precursor: (R)-5-Methyl-indan-1-ylamine

A reliable supply of the enantiomerically pure starting material is paramount. The synthesis of (R)-5-Methyl-indan-1-ylamine is typically achieved through a multi-step sequence starting from the corresponding indanone.

Synthesis of 5-Methyl-indan-1-one

The indanone scaffold can be constructed via an intramolecular Friedel-Crafts acylation. This classic reaction provides an efficient route to the cyclic ketone.

  • Reaction Scheme:

    • 3-(p-tolyl)propanoic acid is converted to its acyl chloride, which then undergoes intramolecular cyclization in the presence of a Lewis acid catalyst.

  • Causality Behind Experimental Choices:

    • The use of a strong Lewis acid like aluminum chloride (AlCl₃) is essential to activate the acyl chloride for the electrophilic aromatic substitution reaction.

    • Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

Enantioselective Synthesis of (R)-5-Methyl-indan-1-ylamine

Obtaining the desired (R)-enantiomer can be accomplished through two primary strategies: asymmetric reduction of the ketone or resolution of the racemic amine.

Catalytic asymmetric reduction is a highly efficient method for establishing the stereocenter in a single step.

  • Expertise & Experience:

    • Manganese-catalyzed hydrogenation of the corresponding imine, generated in situ, has been shown to be highly enantioselective for indanone derivatives. This method avoids the need to isolate the often-unstable imine.[1]

    • The choice of a chiral ligand is critical for achieving high enantioselectivity.

Resolution via diastereomeric salt formation is a well-established and reliable, albeit sometimes less atom-economical, method.

  • Trustworthiness:

    • This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

    • Common resolving agents for amines include chiral carboxylic acids such as L-tartaric acid.

Part 2: N-Alkylation Methodologies

Once the enantiomerically pure (R)-5-Methyl-indan-1-ylamine is in hand, several methods can be employed for its N-alkylation. The choice of method will depend on the desired alkyl group, the scale of the reaction, and the available reagents.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a versatile and widely used one-pot procedure for N-alkylation.[2] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[3][4][5] This method offers excellent control over mono-alkylation, minimizing the formation of tertiary amine byproducts.[6]

  • General Reaction Scheme:

    • (R)-5-Methyl-indan-1-ylamine + Aldehyde/Ketone → Imine intermediate

    • Imine intermediate + Reducing Agent → N-Alkyl-(R)-5-Methyl-indan-1-ylamine

  • Causality Behind Experimental Choices:

    • The Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the unreacted carbonyl compound.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[7][8] It is particularly effective for a broad scope of aldehydes and ketones, including aliphatic and aromatic variants.[7] Reactions are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reductive amination. However, it is toxic and requires careful handling.

      • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically added after allowing sufficient time for imine formation.[6]

Diagram of Reductive Amination Workflow

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: In situ Reduction Amine (R)-5-Methyl- indan-1-ylamine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde or Ketone Product N-Alkyl-(R)-5-Methyl- indan-1-ylamine Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃

Caption: General workflow for the reductive amination of (R)-5-Methyl-indan-1-ylamine.

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the N-alkylation of (R)-5-Methyl-indan-1-ylamine with an aldehyde.

Materials:

  • (R)-5-Methyl-indan-1-ylamine

  • Aldehyde (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve (R)-5-Methyl-indan-1-ylamine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Quantitative Data for Reductive Amination (Representative Examples)

AmineAldehyde/KetoneReducing AgentSolventYield (%)Reference
Primary AminesVariousNaBH(OAc)₃DCEGood to Excellent[7]
Primary AminesVariousNaBH(OAc)₃THFGood to Excellent[7]
Direct N-Alkylation with Alkyl Halides

Direct alkylation of primary amines with alkyl halides is a classical method for forming C-N bonds via an Sₙ2 reaction. However, a significant challenge is controlling the reaction to prevent over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts.[9] The product secondary amine is often more nucleophilic than the starting primary amine, leading to this lack of selectivity.

  • General Reaction Scheme:

    • (R)-5-Methyl-indan-1-ylamine + Alkyl Halide → N-Alkyl-(R)-5-Methyl-indan-1-ylamine + Over-alkylation products

  • Causality Behind Experimental Choices:

    • Stoichiometry and Addition: Using a slight excess of the amine or slow, controlled addition of the alkyl halide can favor mono-alkylation.

    • Base: A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction.

    • Phase-Transfer Catalysis: For reactions involving a biphasic system (e.g., aqueous base and organic solvent), a phase-transfer catalyst can facilitate the reaction by transporting the hydroxide ion into the organic phase.[10][11] This approach has been successfully used for the synthesis of Rasagiline, an N-propargyl derivative of a related aminoindan.[12]

Diagram of Direct Alkylation Challenges

Direct_Alkylation PrimaryAmine Primary Amine (R-NH₂) SecondaryAmine Desired Secondary Amine (R-NH-R') PrimaryAmine->SecondaryAmine + R'-X AlkylHalide Alkyl Halide (R'-X) TertiaryAmine Over-alkylation Product (R-N(R')₂) SecondaryAmine->TertiaryAmine + R'-X QuaternarySalt Quaternary Salt (R-N(R')₃⁺X⁻) TertiaryAmine->QuaternarySalt + R'-X

Caption: The challenge of over-alkylation in the direct N-alkylation of primary amines.

Protocol 2.2: Direct N-Alkylation using an Alkyl Halide

This protocol provides a general procedure for the mono-N-alkylation of (R)-5-Methyl-indan-1-ylamine with an alkyl bromide.

Materials:

  • (R)-5-Methyl-indan-1-ylamine

  • Alkyl bromide (1.0-1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 equivalents)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of (R)-5-Methyl-indan-1-ylamine (1.0 eq.) in acetonitrile or DMF, add the base (2.0 eq.).

  • Add the alkyl bromide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

  • Upon completion, filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Part 3: Conclusion and Future Perspectives

The N-alkylation of (R)-5-Methyl-indan-1-ylamine is a critical transformation for the generation of diverse chemical entities with potential therapeutic applications. Reductive amination, particularly with sodium triacetoxyborohydride, stands out as a reliable and versatile method for achieving clean mono-alkylation with a wide range of aldehydes and ketones while preserving the integrity of the chiral center. Direct alkylation with alkyl halides, while conceptually simple, requires careful control to mitigate the pervasive issue of over-alkylation.

Future advancements in this area may focus on the development of more efficient and selective catalytic methods for direct alkylation, potentially utilizing transition metal catalysts or novel organocatalysts that can operate under milder conditions and offer broader substrate scope. The continued exploration of enzymatic and biocatalytic approaches also holds promise for highly selective and environmentally benign N-alkylation processes.

References

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link][3]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link][4]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link][13]

  • Preparation method of rasagiline and analogue thereof. Google Patents. [14]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents. [15]

  • Reductive amination. Wikipedia. [Link][2]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed. [Link][10]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. [Link][11]

  • Expeditious synthesis of 1-aminoindane derivatives achieved by[3][14]-hydride shift mediated C(sp3)–H bond functionalization. Royal Society of Chemistry. [Link][16]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. [Link][17]

  • Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. ResearchGate. [Link][1]

  • Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. ResearchGate. [Link][18]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link][7]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][5]

  • Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link][19]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link][20]

  • Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Royal Society of Chemistry. [Link][21]

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. [Link][22]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link][8]

  • A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers. [Link][23]

  • Catalytic enantioselective synthesis of indanes by a cation-directed 5- endo - trig cyclization. SciSpace. [Link][24]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. [Link][25]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link][12]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen. [Link][26]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents. [27]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group. [Link][28]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. [Link][29]

  • Myers Chem 115. Myers Research Group. [Link][30]

  • Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. PMC. [Link][31]

  • Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link][32]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. [Link][9]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Organic Chemistry Portal. [Link][33]

  • Green Chemistry. White Rose Research Online. [Link][34]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link][35]

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Diverse Chemical Libraries Using a 5-Methyl-Indan-1-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Methyl-Indan-1-Amine Scaffold - A Privileged Motif in Medicinal Chemistry

The indane ring system is a prominent structural motif in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for probing interactions with biological targets. Specifically, the 5-methyl-indan-1-amine scaffold has garnered significant interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives. These activities include modulation of monoamine transporters and potential as antibacterial agents.[1][2] The strategic placement of the methyl group on the aromatic ring can influence metabolic stability and binding affinity, while the primary amine at the 1-position serves as a versatile handle for chemical diversification.[3]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of large, diverse chemical libraries based on a common scaffold.[4][5] By immobilizing the 5-methyl-indan-1-amine core onto a solid support, researchers can readily introduce a wide array of chemical functionalities through sequential reactions, with the significant advantage of simplified purification at each step.[5] This approach accelerates the drug discovery process by enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of combinatorial libraries derived from the 5-methyl-indan-1-amine scaffold. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear and accessible format.

I. Strategic Approach to Solid-Phase Synthesis

The successful solid-phase synthesis of a 5-methyl-indan-1-amine-based library hinges on a well-defined strategy encompassing the choice of solid support, a suitable linker, and a robust diversification plan.

A. Rationale for Resin and Linker Selection

The choice of resin and linker is critical for the successful immobilization of the scaffold and subsequent cleavage of the final products.[6] For a primary amine like 5-methyl-indan-1-amine, a common and effective strategy is the use of a resin functionalized with a linker that can form a stable, yet cleavable, bond with the amine.

  • Solid Support: Polystyrene resins cross-linked with divinylbenzene are a standard choice due to their chemical inertness and good swelling properties in a variety of organic solvents.[7] For many applications, TentaGel resins, which are polystyrene grafts with polyethylene glycol (PEG), offer improved swelling in both polar and non-polar solvents and can enhance reaction kinetics.[7]

  • Linker Strategy: We will employ the widely used Rink Amide linker. This linker is attached to the solid support and possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine. Deprotection of this amine reveals a primary amine on the linker, which can then be coupled with a carboxylic acid. In our strategy, we will utilize a modified approach where the primary amine of the 5-methyl-indan-1-amine scaffold is acylated with a dicarboxylic acid, and the remaining free carboxylic acid is then coupled to the deprotected Rink Amide linker. This forms a stable amide bond. The final compounds are cleaved from the resin using trifluoroacetic acid (TFA), yielding carboxamides.

B. Diversification Strategy

With the 5-methyl-indan-1-amine scaffold securely anchored to the solid support, the primary amine becomes the focal point for diversification. A multitude of reactions can be employed to introduce chemical diversity. This guide will focus on two common and powerful diversification techniques:

  • Acylation: Reaction of the immobilized amine with a diverse set of carboxylic acids or acyl chlorides to generate a library of amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

  • Reductive Amination: Reaction of the immobilized amine with a variety of aldehydes or ketones in the presence of a reducing agent to produce a library of secondary amines. This method is highly efficient for introducing a wide range of substituents.

This multi-pronged diversification approach allows for the exploration of a vast chemical space around the 5-methyl-indan-1-amine core.

II. Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the solid-phase synthesis of a diversified library based on the 5-methyl-indan-1-amine scaffold.

A. Materials and Instrumentation
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)

  • Scaffold: (S)-5-Methyl-indan-1-amine (or the corresponding racemate)

  • Reagents:

    • Succinic anhydride

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Piperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Triisopropylsilane (TIS)

    • A diverse library of carboxylic acids and aldehydes

    • Sodium triacetoxyborohydride

  • Instrumentation:

    • Solid-phase synthesis vessel

    • Shaker or vortexer

    • Filtration apparatus

    • High-performance liquid chromatography (HPLC)

    • Mass spectrometer (MS)

B. Workflow Overview

The overall workflow for the solid-phase synthesis is depicted in the following diagram:

SPS_Workflow cluster_0 On-Resin Synthesis cluster_1 Cleavage & Analysis Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection Piperidine/DMF Coupling Scaffold Coupling Deprotection->Coupling Activation Carboxylic Acid Activation Activation->Coupling DIC/HOBt Diversification Library Generation (Acylation / Reductive Amination) Coupling->Diversification Cleavage Cleavage from Resin Diversification->Cleavage TFA/TIS/H2O Purification Purification Cleavage->Purification HPLC Analysis Analysis Purification->Analysis LC-MS, NMR

Caption: General workflow for the solid-phase synthesis of a 5-methyl-indan-1-amine library.

C. Protocol 1: Immobilization of 5-Methyl-Indan-1-Amine Scaffold

This protocol details the attachment of the 5-methyl-indan-1-amine scaffold to the Rink Amide resin.

Step 1: Preparation of the Scaffold for Coupling

  • Dissolve (S)-5-methyl-indan-1-amine (2 equivalents relative to resin loading) in DCM.

  • Add succinic anhydride (2.2 equivalents) and stir at room temperature for 4 hours.

  • Evaporate the solvent to obtain the carboxylic acid-functionalized scaffold.

Step 2: Resin Preparation and Fmoc Deprotection

  • Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 20 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Coupling of the Scaffold to the Resin

  • Dissolve the carboxylic acid-functionalized scaffold (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.

  • Add DIC (1.5 equivalents) to the solution and pre-activate for 10 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

A Kaiser test can be performed to confirm the successful coupling (a negative result indicates complete reaction of the free amines on the resin).

D. Protocol 2: Library Generation via Acylation

This protocol describes the diversification of the immobilized scaffold through acylation with a library of carboxylic acids.

Step 1: Resin Preparation

  • Swell the scaffold-loaded resin in DMF for 1 hour.

  • Distribute the resin into the wells of a multi-well synthesis block.

Step 2: Acylation Reaction

  • To each well, add a solution of a unique carboxylic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Seal the synthesis block and agitate at room temperature for 6 hours.

  • Drain the reaction solutions.

  • Wash the resin in each well with DMF (3x), DCM (3x), and methanol (3x).

E. Protocol 3: Library Generation via Reductive Amination

This protocol details the diversification of the immobilized scaffold through reductive amination with a library of aldehydes.

Step 1: Resin Preparation

  • Swell the scaffold-loaded resin in 1% acetic acid in DMF for 1 hour.

  • Distribute the resin into the wells of a multi-well synthesis block.

Step 2: Reductive Amination Reaction

  • To each well, add a solution of a unique aldehyde (4 equivalents) in 1% acetic acid in DMF.

  • Agitate the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (4 equivalents) to each well.

  • Seal the synthesis block and agitate at room temperature for 12 hours.

  • Drain the reaction solutions.

  • Wash the resin in each well with DMF (3x), DCM (3x), and methanol (3x).

F. Protocol 4: Cleavage and Purification

This protocol describes the cleavage of the final compounds from the solid support and their subsequent purification.

Step 1: Cleavage

  • Transfer the resin from each well to individual cleavage vessels.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to each resin sample.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Step 2: Purification and Analysis

  • Dissolve the crude product in a minimal amount of DMSO or DMF.

  • Purify the compounds using preparative reverse-phase HPLC.

  • Analyze the purified compounds by LC-MS and NMR to confirm their identity and purity.

III. Data Presentation and Expected Outcomes

The success of the solid-phase synthesis can be monitored at various stages. The following table provides an example of the expected data for a small subset of a diversified library.

Compound IDDiversification MethodBuilding BlockExpected Mass (M+H)⁺Purity (by HPLC)
LIB-A01 AcylationAcetic Acid248.16>95%
LIB-A02 AcylationBenzoic Acid310.18>95%
LIB-A03 Acylation4-Chlorobenzoic Acid344.14>95%
LIB-R01 Reductive AminationFormaldehyde218.17>90%
LIB-R02 Reductive AminationBenzaldehyde294.20>90%
LIB-R03 Reductive Amination4-Methoxybenzaldehyde324.21>90%

IV. Visualization of the Synthetic Pathway

The chemical transformations involved in the solid-phase synthesis of the 5-methyl-indan-1-amine library are illustrated below.

Synthetic_Pathway Resin Rink Amide Resin (Fmoc-NH-Linker-PS) Deprotected_Resin Deprotected Resin (H2N-Linker-PS) Resin->Deprotected_Resin 1. 20% Piperidine/DMF Immobilized_Scaffold Immobilized Scaffold (Indan-NH-CO-(CH2)2-CO-NH-Linker-PS) Deprotected_Resin->Immobilized_Scaffold Functionalized_Scaffold 5-Methyl-Indan-1-yl-succinamic acid Functionalized_Scaffold->Immobilized_Scaffold 2. DIC, HOBt, DMF Acylated_Product Acylated Library Member (Indan-N(R)-CO-(CH2)2-CO-NH2) Immobilized_Scaffold->Acylated_Product 3a. R-COOH, DIC, HOBt 4. TFA/TIS/H2O Reductive_Amination_Product Reductive Amination Library Member (Indan-NH(R')-CO-(CH2)2-CO-NH2) Immobilized_Scaffold->Reductive_Amination_Product 3b. R'-CHO, NaBH(OAc)3 4. TFA/TIS/H2O

Caption: Key steps in the solid-phase synthesis of a diversified 5-methyl-indan-1-amine library.

V. Conclusion and Future Perspectives

The solid-phase synthesis protocols detailed herein provide a robust and efficient methodology for the generation of diverse chemical libraries based on the privileged 5-methyl-indan-1-amine scaffold. The versatility of the primary amine handle allows for the introduction of a wide array of functional groups through well-established chemical transformations. The resulting libraries are valuable resources for hit identification and lead optimization in drug discovery programs targeting a range of therapeutic areas.

Future work could expand upon these protocols by exploring a broader range of diversification reactions, such as sulfonylation, urea formation, and transition-metal-catalyzed cross-coupling reactions on appropriately functionalized building blocks. Furthermore, the use of automated synthesis platforms can significantly increase the throughput and efficiency of library production. By leveraging the power of solid-phase combinatorial chemistry, researchers can systematically explore the chemical space around the 5-methyl-indan-1-amine core to uncover novel bioactive molecules with therapeutic potential.

References

  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245. [Link]

  • Özgeriş, F., et al. (2021). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-534. [Link]

  • Huebner, C. F., et al. (1973). N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor. Journal of Medicinal Chemistry, 16(5), 528-530. [Link]

  • Kumar, A., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • A Short Review on Concept and Types of Combinatorial Chemistry. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (2023). International Journal of Pharmaceutical Science and Innovation, 3(1). [Link]

  • Backes, B. J., & Ellman, J. A. (1997). Solid support linker strategies. Current Opinion in Chemical Biology, 1(1), 86-93. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methyl-1-Indanone Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5ME-REDAM-001 Topic: Troubleshooting Low Yields in Reductive Amination of 5-Methyl-1-Indanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The reductive amination of 5-methyl-1-indanone presents a specific set of challenges distinct from simple aliphatic ketones. The fused ring system imposes geometric constraints, while the 5-methyl group (an electron-donating group) electronically deactivates the carbonyl carbon, making it less electrophilic and sluggish to react with amines.

If you are experiencing low yields, your failure mode likely falls into one of three categories:

  • Thermodynamic Stall: The equilibrium favors the ketone, not the imine.

  • Chemoselectivity Failure: The reducing agent reduced the ketone to an alcohol (5-methyl-1-indanol) before the imine formed.

  • Isolation Loss: The product was formed but lost to the aqueous layer during workup due to improper pH control.

Phase 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start START: Analyze Crude NMR/LCMS CheckConversion Is the Ketone consumed? Start->CheckConversion No No CheckConversion->No Significant SM remains Yes Yes CheckConversion->Yes SM Consumed CheckProduct Major Byproduct Identified? Alcohol ISSUE: Direct Reduction (5-methyl-1-indanol formed) CheckProduct->Alcohol Alcohol detected CleanCrude ISSUE: Workup Loss (Product lost in aq. layer) CheckProduct->CleanCrude Crude looks clean, but mass is low ImineFail ISSUE: Imine Formation Stalled (Thermodynamic barrier) No->ImineFail Sol1 SOLUTION: Switch to Ti(OiPr)4 protocol (See Module 1) ImineFail->Sol1 Yes->CheckProduct Sol2 SOLUTION: Change Reductant (See Module 2) Alcohol->Sol2 Sol3 SOLUTION: pH Adjustment (See Module 3) CleanCrude->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Module 1: The Equilibrium Bottleneck (Imine Formation)

User Question: "I am using NaBH(OAc)3 in DCE with acetic acid, but the reaction stalls with 40% starting material remaining. Adding more reductant doesn't help. Why?"

Technical Insight: The 5-methyl group on the indanone ring pushes electron density toward the carbonyl, making it less susceptible to nucleophilic attack by the amine. Furthermore, water generated during imine formation hydrolyzes the imine back to the ketone. Standard desiccants (MgSO4) are often insufficient for deactivated ketones like 5-methyl-1-indanone.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] We recommend the protocol developed by Bhattacharyya et al. [1]. Ti(OiPr)4 serves a dual function:

  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity to counteract the deactivating methyl group.

  • Chemical Scavenger: It reacts irreversibly with the water byproduct to form TiO2, driving the equilibrium toward the imine/enamine.

Mechanism of Action:

TiMechanism Ketone 5-Methyl-1-Indanone + Amine TiComplex Titanium-Hemiaminal Complex Ketone->TiComplex Ti(OiPr)4 Imine Activated Imine (Ti-Coordinated) TiComplex->Imine -TiO2 (s) (Irreversible) Reduction Reduction Step (NaBH4) Imine->Reduction Product Final Amine Reduction->Product

Figure 2: The Titanium-mediated pathway drives the reaction forward by chemically removing water.

Module 2: Reagent Selection & Chemoselectivity

User Question: "I see complete consumption of the ketone, but my major product is 5-methyl-1-indanol (the alcohol). How do I stop the ketone from reducing?"

Technical Insight: This occurs when the reducing agent is too active or added before the imine is fully formed.[1] 1-Indanones are prone to direct reduction.

Reagent Comparison Matrix:

ReagentReactivityRisk ProfileRecommendation for 5-Me-Indanone
NaBH4 HighHigh Risk: Reduces ketones as fast as imines.Use only in 2-step/1-pot (Add after Ti-mediated imine formation).
NaBH3CN LowModerate Risk: Toxic (Cyanide). Requires pH 6 control.Viable alternative , but slow for deactivated ketones.
NaBH(OAc)3 (STAB) MediumLow Risk: Protonates imine; slow to reduce ketones.Good for simple cases , but may fail to drive equilibrium for 5-Me-Indanone.
H2 / Pd-C VariableHigh Risk: Can reduce the aromatic ring or benzyl-N bond.Avoid unless stereochemistry dictates otherwise.

The Solution: If using the Ti(OiPr)4 method, you can safely use NaBH4 (Sodium Borohydride) because the ketone is pre-converted to the imine/titanium complex before the hydride is introduced [1].

Module 3: Workup & Isolation (The "Hidden" Yield Loss)

User Question: "My LCMS showed 95% conversion to product, but after extraction, I only isolated 30% yield. Where did it go?"

Technical Insight: Secondary and tertiary amines derived from indanone are often moderately basic. If your aqueous workup is neutral or slightly acidic (often the case when quenching borohydrides), the amine product exists as the protonated ammonium salt (


), which is water-soluble.

The Solution:

  • Quench: When using Ti(OiPr)4, quench with 2M Aqueous Ammonia (not just water).[2] This prevents the formation of a gummy TiO2 gel and ensures the pH is basic [2].

  • pH Check: Ensure the aqueous layer is pH > 10 before separating phases.

  • Extraction Solvent: Use EtOAc or DCM. If the amine is polar, use 10% Methanol in DCM.

Validated Protocol: The Titanium-Mediated Procedure[3]

This protocol is optimized for 5-methyl-1-indanone to overcome electronic deactivation and prevent alcohol byproduct formation.

Reagents:

  • 5-Methyl-1-indanone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) Isopropoxide (1.25 - 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.0 equiv)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Complexation (Neat or Concentrated):

    • In a dry flask under Nitrogen/Argon, mix the 5-methyl-1-indanone and the Amine .

    • Add Ti(OiPr)4 slowly.

    • Critical Step: Stir this mixture neat (without solvent) or in a minimum amount of dry THF for 1–2 hours at room temperature. For highly deactivated substrates, mild heating (40–50°C) may be required.

    • Checkpoint: The mixture should become viscous, indicating the formation of the Ti-complex and removal of water.

  • Dilution & Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 5-10 mL per gram of substrate).

    • Cool the solution to 0°C.

    • Add NaBH4 portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The Anti-Emulsion Method):

    • Quench by pouring the reaction mixture into 2M Aqueous Ammonia (NH4OH). Do not use water or HCl, as Ti salts will form an unfilterable slime.

    • The Ti byproduct will precipitate as a white/pale solid (TiO2).

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Extract the filtrate. Dry organic layer over Na2SO4.

References

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (9), 1355–1356.

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

Sources

Overcoming racemization of (R)-5-Methyl-indan-1-ylamine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-Methyl-indan-1-ylamine is a critical chiral building block in the synthesis of various pharmaceutical agents. Maintaining its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). A recurring and challenging issue reported by researchers is the partial or complete racemization of this amine during standard reaction workup and purification procedures. This guide provides an in-depth analysis of the causes of this racemization and offers validated protocols to ensure the configurational stability of the chiral center, thereby preserving the desired enantiomeric excess (e.e.).

Troubleshooting Guide & FAQs

This section directly addresses common questions and observations from researchers encountering racemization with (R)-5-Methyl-indan-1-ylamine.

Q1: My starting material has an e.e. of >99%, but after aqueous workup and extraction, the e.e. of my isolated product has dropped to 90%. What is happening?

A1: This is a classic sign of racemization occurring during your workup. The primary cause is the formation of a transient, achiral enamine or imine intermediate, which can be protonated from either face to yield a mixture of (R) and (S) enantiomers. This process is often catalyzed by acidic or basic conditions and can be exacerbated by the presence of residual carbonyl-containing compounds (e.g., ketones, aldehydes) from a previous reaction step.[1][2][3] The benzylic proton at the chiral center of your indan-ylamine is particularly susceptible to abstraction under these conditions, leading to the formation of this planar, achiral intermediate.

Q2: What is the specific chemical mechanism responsible for this racemization?

A2: The racemization proceeds through an imine-enamine tautomerism.[3][4][5] The steps are as follows:

  • Reaction with a Carbonyl: The primary amine of (R)-5-Methyl-indan-1-ylamine reacts with a trace ketone or aldehyde (e.g., acetone used for cleaning, or a ketone byproduct) to form a chiral iminium ion.

  • Deprotonation: A base present in the workup (e.g., bicarbonate, carbonate, or even the amine itself) abstracts the acidic proton from the chiral carbon (the C1 position of the indane ring).

  • Formation of Achiral Intermediate: This deprotonation results in the formation of a planar, achiral enamine intermediate. The stereocenter is destroyed at this stage.[1]

  • Reprotonation: The enamine is then reprotonated. Since the intermediate is planar, the proton can be added from either the top or bottom face with roughly equal probability.

  • Hydrolysis: The resulting racemic iminium ion is then hydrolyzed back to the primary amine during the aqueous workup, yielding a racemic or partially racemized mixture of 5-Methyl-indan-1-ylamine.

The diagram below illustrates this mechanistic pathway.

racemization_mechanism Racemization via Imine-Enamine Tautomerism R_Amine (R)-Amine Imine Planar Imine/Enamine R_Amine->Imine + Ketone (R₂C=O) - H₂O Imine->R_Amine - Ketone (R₂C=O) + H₂O RS_Amine (R/S)-Amine Imine->RS_Amine

Caption: Mechanism of racemization for a chiral primary amine.

Q3: My reaction was run under acidic conditions. Can racemization still occur?

A3: Yes. While the amine is protonated and protected as the ammonium salt under strongly acidic conditions (pH < 2), problems arise during neutralization. When you add a base (e.g., NaHCO₃, K₂CO₃) to bring the pH to neutral or basic for extraction, you create a window where the free amine exists in the presence of potential catalysts and carbonyls, allowing the racemization pathway to occur. The rate of racemization can be significant even during a brief extraction procedure.

Q4: How can I design a workup procedure to prevent this racemization?

A4: The key is to maintain strict control over pH and to avoid conditions that favor enamine/imine formation. The recommended strategy is a "pH-controlled acidic workup."

  • Quench and Acidify: Quench your reaction mixture into cold, dilute strong acid (e.g., 1 M HCl, 1 M H₂SO₄) to a final pH of 1-2. At this pH, your amine is fully protonated to the ammonium salt, which is configurationally stable and water-soluble.

  • Wash Organics: Extract the aqueous layer with a non-polar, carbonyl-free solvent (e.g., methyl tert-butyl ether (MTBE), toluene) to remove any non-basic organic impurities, especially residual ketones or aldehydes.

  • Liberate and Extract: Cool the acidic aqueous layer in an ice bath. Add a chilled, strong base (e.g., 5 M NaOH) to rapidly bring the pH > 12. Immediately extract the liberated free amine into a clean, cold, carbonyl-free solvent like MTBE. Work quickly to minimize the time the free amine is in the aqueous basic solution.

  • Dry and Concentrate: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (< 40°C).

This procedure ensures the vulnerable free amine is never in a neutral or mildly basic environment where racemization is most facile.

Comparative Analysis of Workup Conditions

The following table summarizes the key differences between a problematic standard workup and the recommended validated protocol.

ParameterStandard (Problematic) WorkupValidated (Racemization-Resistant) ProtocolRationale for Change
Quench Quench with water or saturated NaHCO₃.Quench into pre-chilled 1 M HCl to pH 1-2.Protonation protects the chiral center as a stable ammonium salt.
pH During Wash Neutral to slightly basic (pH 7-9).Strongly acidic (pH 1-2).Prevents formation of the free amine, which is required for imine formation.
Base for Liberation Gradual addition of NaHCO₃ or K₂CO₃.Rapid addition of cold 5 M NaOH to pH > 12.Minimizes the time spent at intermediate pH values where racemization is fastest.
Extraction Solvent Dichloromethane (DCM), Ethyl Acetate.Methyl tert-butyl ether (MTBE), Toluene.Avoids potentially reactive or acidic solvents. MTBE is an excellent choice.
Temperature Room Temperature.0-5 °C for all steps.Lower temperatures decrease the rate of all chemical reactions, including racemization.
Expected Outcome Potential for significant e.e. loss.Preservation of e.e. (>99%).The validated protocol controls the chemical environment to prevent the formation of the achiral intermediate.

Validated Experimental Protocol

Protocol: Racemization-Resistant Acidic Workup for (R)-5-Methyl-indan-1-ylamine

Objective: To isolate (R)-5-Methyl-indan-1-ylamine from a reaction mixture while preserving its enantiomeric excess.

Materials:

  • Reaction mixture containing (R)-5-Methyl-indan-1-ylamine

  • Hydrochloric acid (HCl), 1 M solution, chilled

  • Sodium hydroxide (NaOH), 5 M solution, chilled

  • Methyl tert-butyl ether (MTBE), reagent grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water, chilled

  • pH paper or calibrated pH meter

  • Separatory funnel

  • Ice bath

Procedure:

  • Acidic Quench: Place a beaker containing chilled 1 M HCl in an ice bath. Slowly add the reaction mixture to the stirred HCl solution, ensuring the temperature remains below 10 °C. Adjust the final pH to 1-2.

  • Removal of Non-Basic Impurities: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution twice with MTBE (using a volume equal to half the aqueous layer volume each time). Discard the organic layers. This step removes neutral and acidic organic impurities.

  • Liberation of Free Amine: Place the acidic aqueous layer back into an ice bath and stir vigorously. Slowly add chilled 5 M NaOH solution until the pH is > 12. The solution may become cloudy as the free amine precipitates.

  • Extraction of Product: Immediately extract the basic aqueous solution three times with cold MTBE. Combine the organic extracts.

  • Drying and Isolation: Dry the combined MTBE extracts over anhydrous Na₂SO₄. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator with the water bath temperature set no higher than 40 °C.

  • Analysis: Immediately analyze the final product for enantiomeric excess using a suitable chiral HPLC or GC method.

Workflow Visualization

The following diagram outlines the decision-making process for the validated workup procedure.

workflow start End of Reaction quench Quench into cold 1M HCl start->quench check_ph1 Is pH 1-2? quench->check_ph1 adjust_ph1 Adjust with 1M HCl check_ph1->adjust_ph1 No wash Wash with MTBE to remove non-basic impurities check_ph1->wash Yes adjust_ph1->quench basify Add cold 5M NaOH wash->basify check_ph2 Is pH > 12? basify->check_ph2 adjust_ph2 Add more 5M NaOH check_ph2->adjust_ph2 No extract Extract product with cold MTBE (3x) check_ph2->extract Yes adjust_ph2->basify dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo (T < 40°C) dry->concentrate end Isolated (R)-Amine concentrate->end

Caption: Validated workup workflow to prevent racemization.

References

  • Racemization. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). PMC. [Link]

  • Imine & enamine tautomers. (2020). YouTube. [Link]

  • Differentiation between Enamines and Tautomerizable Imines. (n.d.). SYNFORM - Thieme Gruppe. [Link]

  • Organic / Imine-Enamine Tautomerization. (n.d.). Furman Chemistry 120 - PBworks. [Link]

  • Imines and Enamines: Preparation and Tautomerism. (2023). YouTube. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).

Sources

Technical Support Center: Chiral HPLC Optimization for Methyl-Substituted Indanamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Rigid Bicyclic Amines

Executive Summary & Scientific Context

Methyl-substituted indanamines (e.g., 2-aminoindane derivatives) present a unique chromatographic challenge. Their rigid bicyclic structure provides excellent handles for chiral recognition, but the basicity of the primary/secondary amine moiety often leads to severe peak tailing due to silanol interactions. Furthermore, the position of the methyl group (4-, 5-, or 6-position on the ring vs. N-methylation) significantly alters the steric fit within the chiral stationary phase (CSP) grooves.

This guide moves beyond generic protocols to provide a causal, mechanism-based approach to selecting and optimizing columns for this specific chemical class.

Column Selection Logic: The "Selector-Selectand" Fit[1]

For methyl-substituted indanamines, the "Gold Standard" is the Polysaccharide-based CSP . We prioritize Immobilized phases over Coated phases to allow for aggressive solvent screening (e.g., Dichloromethane, THF) which is often necessary to solubilize these rigid hydrophobic amines.

The Primary Screening Panel

Do not screen randomly. Use this hierarchy based on the steric bulk of the methyl substitution:

PriorityColumn CodeChiral SelectorRationale for Indanamines
1 CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)The Workhorse. The helical twist of amylose often accommodates the rigid indane backbone better than cellulose. Excellent for 2-aminoindane cores.
2 CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)The Alternative. If IA fails, the chlorinated selector of IC provides a different electronic environment (H-bond acceptor/donor capability) that often resolves 4- or 5-methyl substituted analogs.
3 CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)The Specialist. Specifically designed to handle steric bulk. Use this if the methyl group is in a "clashing" position (e.g., adjacent to the amine).
4 CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)The Legacy Option. A coated phase. Effective, but restricted solvent compatibility limits its utility for solubility-challenged indanamine salts.

Critical Warning: Never use "forbidden solvents" (DCM, THF, Chloroform, Ethyl Acetate) on Coated columns (OD, AD, OJ, AS). This will strip the selector and destroy the column immediately. Only Immobilized columns (IA, IB, IC, ID, IE, IF, IG) tolerate these solvents.

Standard Operating Procedure (SOP): The Screening Protocol

Phase 1: Mobile Phase Composition (Normal Phase)

For basic indanamines, you must suppress silanol activity.

  • Base Solvent: n-Hexane (or Heptane)

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH often yields sharper peaks for amines due to better mass transfer kinetics.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Standard Screening Gradient:

  • Isocratic A: 90:10 Hexane/EtOH (+0.1% DEA)

  • Isocratic B: 90:10 Hexane/IPA (+0.1% DEA)

  • Isocratic C: 50:50 Hexane/EtOH (+0.1% DEA) (For polar/salt forms)

Phase 2: Sample Preparation
  • Concentration: 0.5 – 1.0 mg/mL.

  • Diluent: Mobile phase is ideal. If solubility is poor, use 100% EtOH or a small amount of DCM (only if using Immobilized columns!).

  • Filtration: 0.45 µm PTFE filter. Mandatory.

Visual Workflows

Diagram A: Method Development Decision Tree

This workflow guides you from the initial molecule assessment to the final optimized method.

MethodDevelopment Start Start: Methyl-Indanamine Sample Solubility Check Solubility in Hexane/Alcohol Start->Solubility ColSelect Screen Immobilized Panel (IA, IC, IG) Solubility->ColSelect Soluble AddDCM Add DCM/THF (Immobilized Only!) Solubility->AddDCM Insoluble MobilePhase Mobile Phase: Hexane/EtOH/DEA (90:10:0.1) ColSelect->MobilePhase ResultCheck Analyze Resolution (Rs) MobilePhase->ResultCheck Decision Rs > 1.5? ResultCheck->Decision Success Validate Method Decision->Success Yes Fail Troubleshoot Decision->Fail No SwitchCol Switch to IC or IG Fail->SwitchCol Partial Sep ChangeMod Switch Modifier (EtOH <-> IPA) Fail->ChangeMod No Sep AddDCM->ColSelect SwitchCol->MobilePhase ChangeMod->MobilePhase

Caption: Logical workflow for screening chiral columns for indanamines, emphasizing solubility checks and iterative optimization.

Troubleshooting Guide (FAQs)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The amine group on the indane ring is interacting with residual silanols on the silica support, not just the chiral selector. The Fix:

  • Increase Additive: Bump DEA/TEA from 0.1% to 0.2% or even 0.5%.

  • Switch Additive: Change from DEA to Ethylenediamine (EDA). EDA is a stronger base and bidentate, often masking silanols more effectively for stubborn amines.

  • Temperature: Lower the column temperature to 15°C. While counter-intuitive (usually heat improves kinetics), lower T can increase the enantioselective adsorption energy difference.

Issue 2: "Split" or Distorted Peaks (Solvent Mismatch)

Diagnosis: The sample was dissolved in a "strong" solvent (like 100% MeOH or DCM) but injected into a "weak" mobile phase (90% Hexane). The sample precipitates or travels faster than the mobile phase initially. The Fix:

  • Dissolve the sample in the mobile phase .[1]

  • If solubility is impossible, use the "Sandwich Injection" technique or switch to an Immobilized column (IA/IC) and add 10-20% DCM to the mobile phase to match the sample solvent.

Issue 3: Loss of Resolution on Scale-Up

Diagnosis: Chiral stationary phases have lower loading capacities than achiral silica. Overloading causes the triangular expansion of peaks, merging them at the base. The Fix:

  • Solubility is Key: Use the Immobilized phases (IA/IC) which allow you to use DCM in the mobile phase. DCM is a "good" solvent for indanamines. Better solubility = sharper peaks at high loads = better separation.

  • Feed Concentration: Do not exceed 20-30 mg/mL in the feed solution.

Diagram B: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes Broad Broad Peaks Problem->Broad FixTail Increase DEA to 0.5% OR Switch to EDA Tailing->FixTail FixRes Switch Column (IA -> IC) OR Switch Alcohol (IPA -> EtOH) NoRes->FixRes FixBroad Check Solubility Increase Temp (30C -> 40C) Broad->FixBroad

Caption: Rapid diagnostic tree for common chiral chromatography issues with amine-based compounds.

Frequently Asked Questions (FAQs)

Q: Can I use Reversed Phase (RP) for these compounds? A: Yes, but it is secondary to Normal Phase. For RP, use CHIRALPAK® IA-3 or IC-3 (3µm particle size).

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[2][3]

  • Why pH 9? You must keep the indanamine in its free-base form (uncharged) to interact with the chiral selector. At acidic pH, it is protonated and will elute at the void volume with no separation.

Q: My column pressure is increasing. How do I regenerate it? A: If you are using an Immobilized column (IA/IC):

  • Flush with 100% Ethanol (10 CV).

  • Flush with 100% THF (20 CV) – This removes strongly bound hydrophobic contaminants.

  • Flush with 100% Ethanol (10 CV).

  • Re-equilibrate with Mobile Phase.[4] Warning: Do NOT do this on Coated columns (AD/OD).

Q: Why is Chiralpak IA preferred over AD-H for indanamines? A: While the selector (Amylose tris(3,5-dimethylphenylcarbamate)) is chemically identical, the immobilization on IA changes the 3D conformation of the polymer slightly. For rigid bicyclic systems like indanes, this immobilized conformation often provides superior selectivity, plus the added safety of using aggressive solvents for solubility.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[5] Wiley-VCH. (Foundational text on polysaccharide CSP mechanisms).

  • Chiral Technologies. (2021).[6] Mobile Phase Modifiers & Additives for Immobilized Columns.[7][8] Retrieved from [Link]

Sources

Technical Support Hub: Solid State Chemistry & Salt Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilizing 5-Methyl-Indan-1-Amine Salts

Introduction

Welcome to the Solid State Chemistry Support Hub. If you are accessing this guide, you are likely experiencing handling difficulties with 5-methyl-indan-1-amine (5-MIA), specifically its hydrochloride (HCl) salt.

The Symptom: You have synthesized or purchased 5-MIA HCl, and upon exposure to ambient air, the white crystalline solid rapidly becomes sticky, clumps together, or deliquesces into a viscous oil. This makes accurate weighing impossible and compromises stoichiometry in subsequent reactions (e.g., amide coupling or chiral resolution).

The Diagnosis: The HCl salt of 5-methyl-indan-1-amine possesses a critical imbalance between its Crystal Lattice Energy and its Hydration Energy .[1] The chloride ion is small and has high charge density, which, when paired with the primary amine of the indan system, creates a salt that is thermodynamically driven to pull water from the atmosphere to stabilize the crystal surface.

This guide provides the immediate triage for your current batch and the long-term chemical solution (Salt Selection) to permanently resolve this issue.

Module 1: Emergency Triage (The "Sticky Batch" Fix)

Q: My current batch is already a sticky gum. Can I save it?

A: Yes, but you cannot simply "dry" it in an oven; the water is likely bound deeply in the lattice or the melting point has been depressed below your drying temperature. You must break the hydration cycle using azeotropic dehydration or chemical drying.

Protocol: Azeotropic Rescue

  • Dissolution: Dissolve the sticky salt in a minimum amount of absolute ethanol .

  • Chaser Solvent: Add 10 volumes (relative to ethanol) of toluene or heptane .[1]

  • Evaporation: Rotovap at 45°C. The ethanol/toluene azeotrope will carry off the water.

  • Result: You will likely obtain a foam or amorphous solid.[1]

  • Final Drying: Place this foam immediately in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

Critical Note: Do not use silica gel; it is not strong enough for deliquescent amine salts.[1] Use P₂O₅ or KOH pellets.[1]

Module 2: The Root Cause Solution (Salt Selection)

Q: Why does the HCl salt fail, and what should I use instead?

A: The HCl salt fails because the chloride counterion is too hydrophilic. To stop hygroscopicity, you must apply the "Lipophilic Shield" principle . You need a counterion that is:

  • Bulky: To pack efficiently with the aromatic indan ring.

  • Lipophilic: To repel water molecules.[1]

  • Lower Charge Density: To reduce the hydration enthalpy.

Recommended Counterions for 5-MIA:

Salt TypeAnionHygroscopicity RiskMelting Point TrendApplication
Hydrochloride Cl⁻High (Critical) Low/BroadAvoid (unless required for solubility).[1]
Tosylate

-Toluenesulfonate
Low High (Sharp)Best for storage & intermediates.
Mesylate MethanesulfonateModerateModerateGood alternative, widely used in analogs (e.g., Rasagiline).
Hemitartrate Tartrate (0.5 eq)LowHighBest for Chiral Resolution.
Mandelate MandelateVery LowHighExcellent for chiral purity upgrades.[1][2]

Scientific Insight: The Tosylate anion works best because it engages in


-

stacking with the benzene ring of the 5-methyl-indan moiety, creating a robust, hydrophobic crystal lattice that water cannot easily penetrate [1].
Module 3: The Salt Exchange Protocol

Q: How do I convert my sticky HCl salt to a stable Tosylate or Tartrate?

A: You cannot perform a direct anion exchange in the solid state. You must liberate the free base (an oil) and re-precipitate with the new acid.

Workflow Diagram: Salt Exchange Process

SaltExchange Start Sticky 5-MIA HCl Salt FreeBase Step 1: Free Basing (Partition: MTBE / 1M NaOH) Start->FreeBase Dissolve PhaseSep Organic Phase (Contains Amine) FreeBase->PhaseSep Extract & Dry (Na2SO4) AcidAdd Step 2: Add New Acid (p-TsOH or Tartaric Acid) in MeOH/IPA PhaseSep->AcidAdd Add 1.05 eq Acid Cryst Step 3: Crystallization (Cool slowly + Anti-solvent) AcidAdd->Cryst Nucleation Filter Filtration & Drying Cryst->Filter Final Stable, Free-Flowing Solid Filter->Final

Figure 1: Workflow for converting hygroscopic HCl salts to stable lipophilic salts.

Step-by-Step Methodology

1. Free Basing (Liberating the Amine)

  • Dissolve the sticky HCl salt in water (approx. 5 mL/g).

  • Add 20% NaOH solution until pH > 12.[1] The solution will turn cloudy as the amine oil separates.

  • Extract 3x with MTBE (Methyl tert-butyl ether) or Dichloromethane .[1]

  • Why MTBE? It dissolves the amine well but rejects water better than ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to obtain the 5-MIA Free Base (Oil) .

2. Formation of the Tosylate Salt (Recommended)

  • Dissolve 1.0 equivalent of the 5-MIA Free Base in a minimum volume of Isopropanol (IPA) .[1]

  • Separately, dissolve 1.05 equivalents of

    
    -Toluenesulfonic acid monohydrate  in a minimum volume of IPA (warm if necessary).
    
  • Add the acid solution to the amine solution slowly with stirring.

  • Observation: A thick precipitate should form.[1] If not, add Heptane dropwise until turbidity persists.

  • Crystallization: Heat the mixture to reflux (clear solution) and allow it to cool slowly to room temperature, then to 0°C.

  • Filtration: Filter the white crystals and wash with cold Heptane.

Module 4: FAQs & Troubleshooting

Q: I need to use the salt for a chiral resolution. Which acid should I choose? A: Do not use Tosylate for resolution; it is achiral.[1] Use L-(+)-Tartaric acid or D-(-)-Mandelic acid .[1]

  • Protocol: Use 0.5 equivalents of Tartaric acid to form the Hemitartrate. Hemitartrates of aminoindans are historically documented to form highly crystalline, congruent conglomerates that are ideal for optical resolution [2].

Q: My new salt is still slightly sticky. Why? A: You likely have trapped solvent (solvent of crystallization) or excess acid.

  • Excess Acid: Did you use exactly 1.0-1.05 equivalents? A large excess of acid (especially sulfonic acids) is hygroscopic itself.

  • Solvent Trap: Recrystallize from a higher boiling solvent (e.g., Ethanol/Toluene) to drive out lattice occlusions.

Q: How do I store these salts long-term? A: Even stable salts should be respected.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag with a desiccant sachet.

  • Temperature: 2-8°C is standard, but allow to equilibrate to Room Temp before opening to prevent condensation.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Context: Authoritative source on counterion selection (Tosylate/Mesylate) for lipophilic amines.[1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]

    • Context: Validation of Tartaric acid/Mandelic acid for resolving aminoindan deriv
  • Chong, B. D., et al. (2002). "Process for the preparation of aminoindan derivatives." U.S. Patent 6,455,738.[1]

    • Context: Describes the isolation of aminoindan salts and handling of intermedi
  • Reddy, P. S., et al. (2013). "Synthesis and characterization of impurities in Rasagiline Mesylate." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Provides structural analogy data for N-alkyl-aminoindan mesyl

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-methyl-2,3-dihydro-1H-inden-1-amine: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-methyl-2,3-dihydro-1H-inden-1-amine, a molecule of interest for its potential pharmacological applications, requires robust analytical characterization. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural confirmation of this compound. Moving beyond a simple procedural outline, this document delves into the causal relationships behind spectral features, offers a comparative perspective against alternative analytical techniques, and is grounded in established scientific principles.

The Structural Landscape of 5-methyl-2,3-dihydro-1H-inden-1-amine

Before delving into its spectroscopic signature, understanding the molecular architecture of 5-methyl-2,3-dihydro-1H-inden-1-amine is crucial. The molecule comprises a di-substituted benzene ring fused to a five-membered aliphatic ring, with a primary amine group and a methyl group attached. This unique combination of a primary amine, an aromatic ring, and aliphatic C-H bonds gives rise to a characteristic FTIR spectrum.

Caption: Molecular structure of 5-methyl-2,3-dihydro-1H-inden-1-amine.

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the different vibrational modes of the molecule's functional groups, providing a unique "fingerprint."

Predicted FTIR Spectrum of 5-methyl-2,3-dihydro-1H-inden-1-amine

Based on the structure, we can predict the key absorption bands in the FTIR spectrum. The table below summarizes these expected peaks and their corresponding vibrational modes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3250Primary Amine (N-H)Asymmetric and Symmetric StretchingTwo distinct bands, medium to weak
3100-3000Aromatic C-HStretchingMedium to weak
2960-2850Aliphatic C-H (CH₂ and CH₃)Asymmetric and Symmetric StretchingMedium to strong
1650-1580Primary Amine (N-H)Scissoring (Bending)Medium to strong
1600-1450Aromatic Ring (C=C)StretchingMedium, multiple bands
1470-1430Aliphatic CH₂Bending (Scissoring)Medium
1380-1370Methyl (CH₃)Bending (Symmetrical)Medium
1335-1250Aromatic Amine (C-N)StretchingStrong
910-665Primary Amine (N-H)WaggingBroad, strong
850-800Aromatic C-HOut-of-plane Bending (para-disubstituted)Strong

Causality Behind the Peaks:

  • N-H Stretching: Primary amines (R-NH₂) characteristically show two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[1][2] The presence of two distinct peaks is a strong indicator of a primary amine.

  • Aromatic C-H Stretching: The peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretching: The strong absorptions below 3000 cm⁻¹ arise from the C-H bonds of the methyl and methylene groups in the five-membered ring.

  • N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range.[1]

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-N Stretching: The strong band between 1335-1250 cm⁻¹ is attributed to the stretching of the carbon-nitrogen bond in an aromatic amine.[1]

  • N-H Wagging: A broad and strong absorption in the 910-665 cm⁻¹ range is due to the out-of-plane wagging of the N-H bond in primary and secondary amines.[1][3]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the "fingerprint" region. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of 5-methyl-2,3-dihydro-1H-inden-1-amine using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Sample Clean Clean ATR Crystal Sample->Clean Background Collect Background Spectrum Clean->Background Load Apply Sample to Crystal Background->Load Collect Collect Sample Spectrum Load->Collect Process Perform ATR Correction Collect->Process Analyze Identify Characteristic Peaks Process->Analyze Compare Compare with Reference Spectra Analyze->Compare

Caption: Experimental workflow for FTIR analysis.

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Application: Place a small amount of the 5-methyl-2,3-dihydro-1H-inden-1-amine sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in clamp.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The raw spectrum should be processed, which includes an ATR correction to account for the variation in the depth of penetration of the IR beam with wavelength.

  • Spectral Interpretation: Analyze the processed spectrum to identify the characteristic absorption bands as detailed in the table above.

A Comparative Look: Alternative and Complementary Analytical Techniques

While FTIR provides a rapid and valuable structural confirmation, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Functional group identificationFast, non-destructive, minimal sample preparationProvides limited information on molecular weight and connectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on molecular structure, including connectivity and stereochemistryProvides unambiguous structural elucidationSlower, requires larger sample amounts, more expensive instrumentation
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula informationCan be destructive, may require derivatization for volatile compounds
Gas Chromatography (GC) Separation and quantification of volatile and semi-volatile compoundsHigh resolution separation, quantitative analysisNot suitable for non-volatile or thermally labile compounds
High-Performance Liquid Chromatography (HPLC) Separation and quantification of a wide range of compoundsVersatile, applicable to non-volatile and thermally labile compoundsMay require method development, can be more complex than GC

Synergistic Power: For a drug development setting, the combination of FTIR, NMR, and MS is the gold standard for unequivocal structure determination. FTIR can be used as a rapid screening tool to confirm the presence of key functional groups, while NMR provides the detailed atomic connectivity, and MS confirms the molecular weight and elemental composition. Chromatographic techniques like GC and HPLC are invaluable for assessing purity and for quantitative analysis.[4]

Conclusion: The Role of FTIR in a Multi-Technique Approach

FTIR spectroscopy serves as an indispensable tool for the initial characterization and routine quality control of 5-methyl-2,3-dihydro-1H-inden-1-amine. Its speed, simplicity, and the wealth of information it provides on functional groups make it a highly efficient analytical technique. However, for the rigorous demands of drug development, a multi-faceted analytical approach is essential. By integrating the vibrational fingerprint from FTIR with the detailed structural insights from NMR and the precise mass information from MS, researchers can build a comprehensive and irrefutable understanding of the molecule's identity, purity, and quality.

References

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea.... Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2019). FTIR Spectroscopic Analysis of Leaf Extract in Hexane in Jasminum Azoricum L. Retrieved from [Link]

  • Lead Sciences. (n.d.). (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PMC. (n.d.). Phytochemical Analysis by FTIR of Zanthoxylum Acanthopodium, DC Fruit Ethanol Extract, N-hexan, Ethyl Acetate and Water Fraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of {1H}-5-amino-1,2,4-triazole and its hydrochloride salt - Site of protonation. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Lambda Solutions. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for (a) ethanol, (b) n-hexane, (c) acetone, (d) petroleum ether, and (e) SC-CO 2 extracted mango kernel seed oil. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

Comparative Guide: Chiral Stationary Phases for 5-Methyl-1-Aminoindan Separation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, Process Chemists, and Forensic Scientists Analyte Focus: 5-Methyl-1-aminoindan (5-MAI) and related primary amine indan derivatives.

Executive Summary: The Primary Amine Challenge

Separating the enantiomers of 5-methyl-1-aminoindan (5-MAI) presents a classic chromatographic challenge: resolving a highly basic primary amine with a hydrophobic aromatic tail.

While polysaccharide-based columns (Amylose/Cellulose) are the industry workhorses, Crown Ether-based CSPs (specifically Crownpak CR) often demonstrate superior performance for primary aminoindans due to a specific host-guest recognition mechanism that targets the ammonium ion. However, polysaccharide phases remain essential for preparative scales where strongly acidic mobile phases are undesirable.

This guide compares the two dominant methodologies—Crown Ether Host-Guest vs. Polysaccharide Hydrogen Bonding —providing optimized protocols to achieve baseline resolution (


).

Mechanistic Comparison

To select the right column, one must understand the molecular recognition mechanism. 5-MAI possesses two distinct functional regions: the primary amine (chiral handle) and the methylated aromatic ring (hydrophobic/steric handle).

Candidate A: Crown Ether CSPs (e.g., Daicel Crownpak CR-I(+))[1]
  • Mechanism: Host-Guest Complexation.

  • Interaction: The crown ether (18-crown-6 derivative) forms a stable inclusion complex with the protonated primary amine (

    
    ) of the 5-MAI. The chiral barriers on the crown ether discriminate based on the steric bulk of the indan ring near the amine.
    
  • Key Advantage: extremely high selectivity (

    
    ) for primary amines; rapid equilibration.
    
  • Limitation: Requires acidic mobile phase (pH 1.0–2.[1]0) to ensure ionization; low sample loading capacity.

Candidate B: Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
  • Mechanism: "Three-Point" Interaction.

  • Interaction: Relies on hydrogen bonding (carbamate groups), dipole-dipole interactions, and

    
     stacking between the CSP's phenyl rings and the 5-MAI aromatic system.
    
  • Key Advantage: High loading capacity (preparative friendly); compatible with normal phase solvents.

  • Limitation: The free amine causes severe peak tailing due to non-specific silanol interactions unless basic additives (DEA/TEA) are used.

Comparative Performance Data

The following data summarizes typical separation metrics for 1-aminoindan derivatives. Note that the 5-methyl substitution increases electron density on the aromatic ring, often enhancing


 retention on Amylose columns compared to unsubstituted aminoindan.
FeatureCrown Ether (Crownpak CR-I) Amylose (Chiralpak AD-H) Cellulose (Chiralcel OD-H)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.1 – 1.3)Moderate (1.1 – 1.3)
Resolution (

)
> 2.0 (Baseline) 1.5 – 1.81.2 – 1.6
Peak Shape Sharp (Symmetrical)Potential Tailing (requires amine modifier)Potential Tailing
Mobile Phase Aqueous/MeOH (

)
Hexane/IPA (DEA)Hexane/IPA (DEA)
Elution Order Predictable (R/S reversal with CR(-))UnpredictableUnpredictable
Robustness High (for analytical)High (for preparative)High (for preparative)

Visualization: Method Development Workflow

The following diagram outlines the decision logic for selecting the optimal separation path for 5-MAI.

MethodSelection Start Start: 5-Methyl-1-Aminoindan Sample Scale Determine Scale & Goal Start->Scale Analytical Analytical / QC (Speed & Precision) Scale->Analytical Trace Analysis Prep Preparative / Purification (Recovery & Solubility) Scale->Prep >100mg Purification CrownPath Select Crown Ether CSP (Crownpak CR-I) Analytical->CrownPath PolyPath Select Polysaccharide CSP (Chiralpak AD-H / OD-H) Prep->PolyPath CrownCond Condition: pH 1.5 (HClO4) Temp: 10-25°C CrownPath->CrownCond PolyCond Condition: Hex/IPA + 0.1% DEA Normal Phase PolyPath->PolyCond Result1 Result: Sharp Peaks High Resolution CrownCond->Result1 Result2 Result: High Loading Solvent Removal Easy PolyCond->Result2

Figure 1: Decision matrix for selecting stationary phases based on experimental scale and goals.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Crown Ether)

Best for: Purity checks, enantiomeric excess (ee) determination, and trace analysis.

  • Column: Daicel Crownpak CR-I (+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare aqueous

      
       (Perchloric acid) at pH 1.5 (approx. 16.3 g of 60% 
      
      
      
      per liter). Note: TFA (0.1% v/v) can be used as a safer alternative but may slightly alter selectivity.
    • Organic Modifier: Methanol (MeOH).

    • Ratio: 90:10 (pH 1.5

      
       : MeOH).
      
  • Operating Conditions:

    • Flow Rate: 0.4 – 0.6 mL/min.

    • Temperature: Lower is better. Start at 10°C or 15°C. Lowering temperature increases the stability of the ammonium-crown complex, significantly improving resolution (

      
      ).
      
  • Sample Prep: Dissolve 5-MAI in the mobile phase. Ensure the sample is acidic.

Protocol B: The Preparative Alternative (Amylose/Cellulose)

Best for: Isolating material for biological testing.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Mobile Phase Preparation (Normal Phase):

    • Solvents: n-Hexane and Isopropyl Alcohol (IPA) or Ethanol (EtOH).

    • Additive (CRITICAL): Add 0.1% Diethylamine (DEA) or Ethanolamine to both solvents. This masks silanols and ensures the amine remains uncharged (

      
      ), preventing tailing.
      
    • Ratio: Start with 90:10:0.1 (Hexane : IPA : DEA).

  • Optimization:

    • If retention is too low (

      
      ), decrease IPA to 5%.
      
    • If resolution is poor, switch from IPA to Ethanol (often improves selectivity for indans).

  • Temperature: 25°C.

Scientific Validation: Why This Works

The "Methyl Effect" on Polysaccharides

In 5-methyl-1-aminoindan, the methyl group at the 5-position is an electron-donating group (EDG). This increases the electron density of the aromatic ring compared to unsubstituted 1-aminoindan.

  • Consequence: This enhances the

    
     interaction with the phenylcarbamate moieties of the Chiralpak AD/OD phases.
    
  • Observation: You may observe longer retention times for 5-MAI compared to 1-aminoindan on polysaccharide columns, potentially requiring a higher percentage of alcohol modifier to elute.

The Temperature Effect on Crown Ethers

The formation of the host-guest complex [Crown +


] is exothermic.
  • Thermodynamics:

    
    .
    
  • Practical Application: According to the van 't Hoff equation, decreasing the temperature (

    
    ) increases the equilibrium constant (
    
    
    
    ). Therefore, if resolution is marginal at 25°C, cooling the column to 5–10°C will almost always result in baseline separation.

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Separation Science. [Link]

  • Machida, Y., et al. (2021). "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." Yakhak Hoeji. [Link]

  • Armstrong, D. W., et al. (2001). "Macrocyclic antibiotics as chiral selectors." Analytical Chemistry. [Link]

Sources

Mass spectrometry fragmentation pattern of 5-methyl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Methyl-indan-1-ylamine

Executive Summary & Structural Context

5-Methyl-indan-1-ylamine (5-MAI) is a rigid, bicyclic primary amine structurally related to amphetamines and aminoindanes (e.g., MDAI, 2-AI). It serves as a critical intermediate in the synthesis of neuroprotective agents and is monitored as a positional isomer of novel psychoactive substances (NPS).

The analytical challenge lies in its differentiation from isobaric isomers—specifically 6-methyl-indan-1-ylamine (6-MAI) and N-methyl-2-aminoindane (NM-2-AI) . This guide provides a definitive breakdown of the Electron Ionization (EI) fragmentation patterns, demonstrating that while Mass Spectrometry (MS) can distinguish skeletal isomers (N-methyl vs. Ring-methyl), it fails to differentiate positional ring isomers (5-methyl vs. 6-methyl) without chromatographic separation.

Key Molecular Data:

  • Formula:

    
    
    
  • Molecular Weight: 147.22 g/mol

  • Precursor Ion (

    
    ):  m/z 147
    

Fragmentation Mechanism & MS Profile

The fragmentation of 5-MAI under standard 70 eV EI conditions is driven by the stability of the aromatic indanyl system. Unlike flexible alkylamines (like amphetamine), the rigid ring system suppresses the "McLafferty-like" rearrangements, favoring direct neutral losses.

Primary Fragmentation Pathway[1]
  • Formation of Radical Cation: The molecular ion (

    
    , m/z 147) is formed but is relatively unstable.
    
  • Deamination (Base Peak Formation): The dominant pathway is the loss of ammonia (

    
    , 17 Da) or the amino radical (
    
    
    
    , 16 Da).
    • Mechanism:[1] Benzylic C-N bond cleavage driven by the formation of a resonance-stabilized methyl-indenyl cation .

    • Resulting Ion:m/z 130 (Base Peak,

      
      ).
      
  • Dehydrogenation: A minor peak at m/z 146 (

    
    ) typically appears due to 
    
    
    
    -cleavage of the benzylic hydrogen.
  • Skeletal Degradation:

    • m/z 115: Loss of the methyl group from the m/z 130 cation (130 - 15 = 115).

    • m/z 91: Tropylium ion formation, characteristic of alkyl-substituted benzenes.

Diagram 1: Proposed Fragmentation Pathway (DOT)

FragmentationPathway M Molecular Ion (M+) m/z 147 (Radical Cation) MH [M-H]+ m/z 146 (Alpha-Cleavage) M->MH -H• Base Methyl-Indenyl Cation m/z 130 (Base Peak, [M-NH3]) M->Base -NH3 (17 Da) Dominant Pathway Indenyl Indenyl Cation m/z 115 (Loss of Methyl) Base->Indenyl -CH3 (15 Da) Trop Tropylium Ion m/z 91 (Ring Contraction) Indenyl->Trop -C2H2

Caption: Mechanistic flow of 5-MAI fragmentation under 70 eV EI. The formation of the methyl-indenyl cation (m/z 130) is the thermodynamic sink.

Comparative Analysis: 5-MAI vs. Alternatives

Differentiation is critical in forensic and synthetic contexts. The table below compares 5-MAI against its two most relevant isomers.

Table 1: Isobaric Isomer Differentiation (MW 147)
Feature5-Methyl-indan-1-ylamine (5-MAI) 6-Methyl-indan-1-ylamine (6-MAI) N-Methyl-2-aminoindane (NM-2-AI)
Relation Target AnalytePositional IsomerSkeletal Isomer
Base Peak m/z 130 (

)
m/z 130 (

)
m/z 58 or 116 (

)
Key Marker m/z 115 (High abundance)m/z 115 (High abundance)m/z 58 (Iminium ion)
Differentiation N/AImpossible by MS alone High Confidence via MS
Chromatography Elutes earlier (typically)Elutes later (typically)Distinct RT
Critical Insight: The Positional Isomer Limit

As indicated in forensic literature concerning aminoindanes (e.g., MDAI isomers), positional isomers on the aromatic ring (5- vs. 6-substitution) produce identical mass spectra for all practical purposes. The electron ionization energy (70 eV) is too high to preserve the subtle stability differences between the 5-methyl and 6-methyl positions.

  • Solution: You must rely on Gas Chromatography (GC) retention times. 5-substituted aminoindanes generally elute slightly earlier than their 6-substituted counterparts on standard 5% phenyl-methyl silicone columns (e.g., DB-5MS), though standards are required for confirmation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible differentiation, the following GC-MS protocol is recommended. This workflow includes a derivatization step which often enhances the separation of the 5-MAI and 6-MAI isomers, improving the "Trustworthiness" of the assay.

Step-by-Step Methodology
  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize 1 mL of biological sample/reaction mix with 100 µL 1M NaOH.

    • Extract with 3 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000 rpm, 5 min).

    • Evaporate organic layer to dryness under nitrogen.

  • Derivatization (Optional but Recommended for Isomers):

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride) . Incubate at 60°C for 20 min.

    • Rationale: Converts the primary amine to a trifluoroacetamide. This increases molecular weight to 243 Da (

      
      ), stabilizing the molecular ion and often amplifying retention time differences between the 5- and 6-methyl isomers.
      
  • GC-MS Acquisition:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: m/z 40–300.

Diagram 2: Analytical Workflow & Decision Tree

Workflow Sample Unknown Sample (MW 147) GCMS GC-MS Analysis (EI Source) Sample->GCMS Decision Check Base Peak GCMS->Decision NM_Path Base Peak m/z 58 (Iminium Ion) Decision->NM_Path m/z 58 Ring_Path Base Peak m/z 130 (Loss of NH3) Decision->Ring_Path m/z 130 Result_NM ID: N-Methyl-2-aminoindane NM_Path->Result_NM RT_Check Check Retention Time (vs Reference Std) Ring_Path->RT_Check Result_5 RT Match Std A ID: 5-Methyl-indan-1-ylamine RT_Check->Result_5 Result_6 RT Match Std B ID: 6-Methyl-indan-1-ylamine RT_Check->Result_6

Caption: Decision tree for differentiating isobaric aminoindanes. Note that MS alone is sufficient for N-methyl analogs but RT is required for ring isomers.

References

  • Sturgeon, S. E., et al. (2023). "GC-MS analysis of eight aminoindanes using three derivatization reagents."[3][4] Journal of Forensic Sciences. Link

    • Context: Establishes the indistinguishability of aminoindane positional isomers by MS alone and the necessity of chromatography/derivatiz
  • Cayman Chemical. "5-iodo-2-Aminoindane GC-MS Data." Cayman Spectral Library. Link

    • Context: Provides comparative fragmentation data for halogenated aminoindanes, validating the "loss of ammonia" mechanism for primary aminoindanes.
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Aminoindanes." Link

    • Context: Verified library entries for 2-AI and MDAI analogs used to benchmark the 5-MAI fragment

Sources

Comparative potency of 5-methyl vs unsubstituted 1-aminoindan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-methyl-1-aminoindan versus unsubstituted 1-aminoindan derivatives.

Executive Summary: The Scaffold Distinction

Before analyzing potency, a critical pharmacological distinction must be established to ensure scientific accuracy.

  • 1-Aminoindan (1-AI): The scaffold discussed here.[1][2] It is a rigid analogue of benzylamine (or

    
    -methylbenzylamine). Its derivatives are primarily Monoamine Oxidase (MAO) inhibitors  and neuroprotective agents  (e.g., Rasagiline). They possess negligible monoamine releasing activity.
    
  • 2-Aminoindan (2-AI): A rigid analogue of amphetamine . These are potent monoamine releasers and reuptake inhibitors.

  • Clarification: If your interest lies in psychostimulant potency (e.g., similar to 5-IAI or MDAI), those are 2-aminoindan derivatives. This guide focuses strictly on the 1-aminoindan series as requested, analyzing their potency as MAO inhibitors and neuroprotective agents.

Chemical Structure & Properties

The 1-aminoindan scaffold consists of a benzene ring fused to a cyclopentane ring with an amine group at the benzylic position (C1).

Feature1-Aminoindan (Unsubstituted) 5-Methyl-1-Aminoindan
Structure Rigid benzylamine backbone.Methyl group at C5 (meta to the C1-amine vector).
Electronic Effect Neutral aromatic system.Weak electron-donating (+I) effect from methyl.
Lipophilicity (LogP) ~1.8 (Moderate BBB permeability).~2.3 (Enhanced BBB permeability).
Primary Target MAO-B Enzyme (Active Site).MAO-B Enzyme (Hydrophobic Pocket).
DOT Diagram: Structural Relationship & SAR Logic

SAR_Logic cluster_0 Scaffold Origins cluster_1 Derivatives & Potency Benzylamine Benzylamine (MAO Substrate) OneAI 1-Aminoindan (Rigid Scaffold) Benzylamine->OneAI Cyclization (Conformational Restriction) Unsub Unsubstituted 1-AI (Weak MAO-B Inhibitor) OneAI->Unsub FiveMe 5-Methyl-1-AI (Increased Lipophilicity) OneAI->FiveMe 5-Me Substitution Unsub->FiveMe Steric Bulk (Selectivity Modulation) N_Propargyl N-Propargyl-1-AI (Rasagiline) (Suicide Inhibitor) Unsub->N_Propargyl N-alkylation (Critical for Potency)

Figure 1: Structural relationship showing the derivation of 1-aminoindans from benzylamine and the divergence of derivatives.

Comparative Pharmacodynamics

A. Monoamine Oxidase (MAO) Inhibition

The primary mechanism of action for 1-aminoindans is the inhibition of MAO enzymes, which metabolize dopamine, phenethylamine, and tyramine.

  • Unsubstituted 1-Aminoindan:

    • Acts as a reversible, competitive inhibitor of MAO-B.

    • Potency: Moderate (

      
      ).
      
    • Mechanism: Binds to the substrate cavity but lacks the "warhead" (propargyl group) to form a covalent bond with the FAD cofactor (unlike Selegiline or Rasagiline).

  • 5-Methyl-1-Aminoindan:

    • Potency Shift: The addition of a 5-methyl group increases lipophilicity and steric bulk. In the context of MAO-B, the active site (substrate cavity) is hydrophobic (lined with Tyr326, Ile199).

    • Effect: Analogous to 5-methoxy derivatives, 5-substitution often modulates selectivity but does not necessarily increase intrinsic inhibitory potency compared to N-functionalization.

    • Data Insight: Research by Martin et al. (1974) on N-methyl-5-methoxy-1-aminoindan indicated that while ring substitution affects affinity, the N-propargyl group is the primary driver of high-potency (nanomolar) inhibition.

B. Monoamine Transporter Activity (Uptake Inhibition)

This is the area of greatest confusion. 1-aminoindans are NOT potent uptake inhibitors.

  • Experimental Evidence: Horn et al. (1972) demonstrated that 2-aminoindan is a far superior inhibitor of catecholamine uptake than 1-aminoindan .[1][2]

  • Result: 1-aminoindan was dismissed as a candidate for Parkinson's treatment via the uptake inhibition mechanism (though later redeemed as an MAO inhibitor).[1][2]

  • 5-Methyl Effect: Adding a methyl group to the 1-aminoindan scaffold does not convert it into a potent releaser/uptake inhibitor. The vector of the amine relative to the aromatic ring (benzylic) prevents the efficient interaction with DAT/SERT that is seen with the homobenzylic (phenethylamine-like) 2-aminoindans.

Target1-Aminoindan 2-Aminoindan (Reference)5-Methyl-1-Aminoindan
MAO-B Inhibition Active (Reversible)Weak / InactiveActive (Modulated Affinity)
DA Uptake (DAT) Inactive / Very Weak (

)
Potent (

)
Weak
5-HT Uptake (SERT) InactiveModerateWeak
NE Uptake (NET) InactivePotentWeak
C. Neuroprotection (Anti-Apoptotic Activity)

1-Aminoindans possess intrinsic neuroprotective properties independent of MAO inhibition (e.g., stabilization of mitochondrial membrane potential).

  • Unsubstituted: Shows significant anti-apoptotic activity (basis for Rasagiline's disease-modifying claims).

  • 5-Substituted (SAR): Oshiro et al. (1991) conducted a structure-activity relationship (SAR) study for antihypoxic activity.[1]

    • Finding: Replacement of the 7-hydroxy group (active) with a 5-methoxy group resulted in a loss of antihypoxic activity .

    • Inference for 5-Methyl: Steric or electronic modification at the 5-position may be detrimental to the specific neuroprotective pharmacophore relative to the 7-position or unsubstituted parent.

Experimental Protocols

To validate these potency claims in a lab setting, the following protocols are standard.

Protocol A: MAO-B Inhibition Assay (Kynuramine Fluorometric)
  • Objective: Determine

    
     for MAO-B inhibition.
    
  • Reagents: Recombinant human MAO-B, Kynuramine hydrobromide (substrate).

  • Workflow:

    • Incubation: Incubate enzyme with test compound (1-AI or 5-Me-1-AI) in phosphate buffer (pH 7.4) for 20 mins at 37°C.

    • Reaction Start: Add Kynuramine (

      
      ).
      
    • Reaction Stop: After 30 mins, add NaOH and ZnSO4.

    • Measurement: Measure fluorescence of 4-hydroxyquinoline metabolite (Excitation 310 nm, Emission 400 nm).

    • Calculation: Plot % inhibition vs. log[concentration] to derive

      
      .
      
Protocol B: Synaptosomal Uptake Assay (Differentiation from Releasers)
  • Objective: Confirm lack of potent uptake inhibition (distinguishing from 2-AI).

  • Tissue: Rat striatal synaptosomes.

  • Radioligand:

    
    -Dopamine.
    
  • Workflow:

    • Pre-incubate synaptosomes with test compound (10 nM - 100

      
      ) for 15 mins.
      
    • Add

      
      -DA and incubate for 5 mins.
      
    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity. High

      
       (>10 
      
      
      
      ) confirms 1-AI profile; Low
      
      
      (<500 nM) would indicate 2-AI profile.
DOT Diagram: Experimental Workflow

Workflow cluster_Assay Potency Validation Workflow Compound Test Compound (1-AI vs 5-Me-1-AI) MAO_Path MAO-B Assay (Kynuramine) Compound->MAO_Path Uptake_Path Uptake Assay ([3H]-Dopamine) Compound->Uptake_Path Result_MAO Calculate IC50 (Expect: 1-50 µM) MAO_Path->Result_MAO Result_Uptake Calculate Ki (Expect: >10 µM) Uptake_Path->Result_Uptake

Figure 2: Workflow for differentiating MAO inhibitory potency from transporter activity.

Conclusion & Strategic Recommendation

  • Potency Verdict: Unsubstituted 1-aminoindan is the superior scaffold for neuroprotection and serves as the baseline for MAO inhibition. 5-methyl-1-aminoindan does not offer a significant advantage in potency for these targets and lacks the transporter-based psychostimulant effects seen in the 2-aminoindan series.[1]

  • Research Focus: If the goal is neuroprotection or Parkinson's therapy , focus on N-propargyl derivatives of the unsubstituted or 7-hydroxy scaffold. If the goal is monoamine release (psychostimulant), the 1-aminoindan scaffold is the wrong candidate; switch to 2-aminoindan derivatives.

References

  • Horn, A. S., et al. (1972). "Structure-activity relations for the inhibition of catecholamine uptake into synaptosomes from rat brain by rigid analogues of amphetamine." Journal of Pharmacology and Experimental Therapeutics, 180(3), 523-530. Link

  • Martin, Y. C., et al. (1974). "Discriminant analysis of the relationship between physical properties and the inhibition of monoamine oxidase by aminotetralins and aminoindans." Journal of Medicinal Chemistry, 17(4), 409-413. Link

  • Oshiro, Y., et al. (1991). "Novel cerebroprotective agents with central nervous system stimulating activity.[1][2] 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives." Journal of Medicinal Chemistry, 34(7), 2004-2013. Link

  • Youdim, M. B., et al. (2001). "Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition." Journal of Neuroscience Research, 79(1-2), 172-179. Link

Sources

Benchmarking synthetic yields of chemical vs enzymatic routes for aminoindans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aminoindans—specifically 1-aminoindan and its derivatives like Rasagiline—represents a critical junction in process chemistry where traditional chemical methodologies clash with modern biocatalytic efficiency. While chemical reductive amination remains a workhorse for early-phase, non-chiral discovery, it falters in asymmetric efficiency.

This guide objectively benchmarks the two approaches. Experimental data indicates that while chemical routes often stall at 50% theoretical yield for enantiopure targets (due to resolution limits), enzymatic routes utilizing


-transaminases can achieve >99% conversion and >99% enantiomeric excess (ee) in a single step.  This shift not only improves yield but drastically reduces the E-factor (waste-to-product ratio), a critical metric for sustainable drug development.

The Challenge: Chirality in the Indan Scaffold

Aminoindans are "privileged structures" in CNS drug discovery. The rigid bicyclic framework imposes strict steric constraints on receptor binding, making enantiopurity non-negotiable.

  • Target Molecule: (R)-1-Aminoindan (Key intermediate for Rasagiline/Azilect).[1]

  • The Problem: The ketone precursor, 1-indanone, is prochiral. Converting it to an amine chemically creates a racemic mixture (50:50 R/S), necessitating wasteful resolution steps.

Chemical Route Benchmarks

Standard Reductive Amination (The Baseline)

The industry standard involves forming a Schiff base between 1-indanone and an amine source, followed by reduction with a hydride donor.

  • Reagents: 1-Indanone, NH₄OAc or Alkyl amine, NaBH₃CN or NaBH(OAc)₃.

  • Mechanism: Nucleophilic attack -> Imine formation -> Hydride transfer.

  • Performance Data:

    • Yield (Racemic): 80–85% isolated yield is typical.

    • Enantioselectivity: 0% ee (Racemic).

    • Purification: Requires classical resolution (crystallization with chiral acids like tartaric acid) or chiral HPLC.

    • Effective Yield of (R)-isomer: <40% (after resolution losses).

Asymmetric Hydrogenation (The Chemical "Gold Standard")

Using chiral transition metal catalysts (Rh, Ru, Ir) with chiral phosphine ligands.

  • Performance Data:

    • Yield: 90–95%.

    • Enantioselectivity: 85–95% ee (often requires recrystallization to reach >99%).

    • Drawbacks: High catalyst cost, trace metal scavenging requirements (ppm limits), and high-pressure hydrogenation vessels.

Chemical Workflow Diagram

The following diagram illustrates the chemical pathway and its inherent "yield trap" at the resolution stage.

ChemicalRoute Indanone 1-Indanone (Prochiral) Imine Imine Intermediate Indanone->Imine NH4OAc, Ti(OiPr)4 Racemate Racemic 1-Aminoindan (50% R / 50% S) Imine->Racemate NaBH4 Reduction (Non-selective) Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution Crystallization Product (R)-1-Aminoindan (Target) Resolution->Product Yield: ~35-40% Waste (S)-Isomer Waste (Discarded/Recycled) Resolution->Waste Yield: ~50%

Figure 1: The Chemical Yield Trap. Note the significant material loss at the resolution step.

Enzymatic Route Benchmarks

-Transaminases (Direct Asymmetric Synthesis)

Transaminases (ATAs) offer a direct route from ketone to chiral amine, bypassing the racemic intermediate entirely. They utilize a "Ping-Pong Bi-Bi" mechanism with Pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Biocatalyst:

    
    -Transaminase (e.g., Vibrio fluvialis variants, Arthrobacter sp.).
    
  • Amine Donor: Isopropylamine (IPA) or Alanine.

  • Performance Data:

    • Conversion: >95% (with equilibrium displacement).[2]

    • Enantioselectivity: >99% ee (Intrinsic).[2][3][4]

    • Effective Yield: >90% isolated.[4][5]

    • Sustainability: Water-based, ambient temperature (30°C), no heavy metals.

Lipase-Mediated Kinetic Resolution

If a racemic amine is already available, lipases (e.g., Candida antarctica Lipase B, CAL-B) can selectively acylate one enantiomer.

  • Performance: Capped at 50% yield unless coupled with in-situ racemization (Dynamic Kinetic Resolution - DKR), which is chemically complex to engineer.

Enzymatic Workflow Diagram

This pathway demonstrates the "atom economy" of the transaminase route.

EnzymaticRoute Indanone 1-Indanone Complex Enzyme-PLP Complex Indanone->Complex Substrate Binding Donor Amine Donor (Isopropylamine) Donor->Complex Amino Group Transfer Product (R)-1-Aminoindan (>99% ee) Complex->Product Asymmetric Synthesis Byproduct Acetone (Volatile/Removed) Complex->Byproduct Coproduction Byproduct->Byproduct Evaporation drives equilibrium to right

Figure 2: The Transaminase Efficiency Cycle. Continuous removal of the byproduct (acetone) drives the reaction to near-complete conversion.

Head-to-Head Comparison Data

The following table summarizes experimental data comparing the synthesis of (R)-1-aminoindan.

MetricChemical Route (Reductive Amination + Resolution)Enzymatic Route (

-Transaminase)
Step Count 3 (Imine formation, Reduction, Resolution)1 (Direct Transamination)
Theoretical Yield 50% (due to resolution)100%
Isolated Yield 35 - 42% 85 - 92%
Enantiomeric Excess (ee) >98% (after crystallization)>99% (intrinsic)
Reaction Temperature Reflux / High Temp30°C - 45°C
Solvent System Organic (Methanol, THF, Toluene)Aqueous Buffer (w/ DMSO cosolvent)
E-Factor (kg waste/kg product) High (>50)Low (<15)
Cost Driver Resolution agents, solvent recyclingEnzyme cost (mitigated by immobilization)
Key Technical Insight: Equilibrium Displacement

In the enzymatic route, the reaction equilibrium constant (


) is often close to 1. To achieve high yields (>90%), one must drive the equilibrium.
  • Protocol Tip: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile. Applying a slight vacuum or nitrogen sweep removes acetone, driving the reaction to completion (Le Chatelier's principle).

Detailed Experimental Protocol: Enzymatic Synthesis of (R)-1-Aminoindan

Objective: Synthesis of (R)-1-aminoindan using a commercial


-transaminase.

Reagents:

  • Substrate: 1-Indanone (50 mM)

  • Enzyme: ATA-113 (or equivalent (R)-selective transaminase)

  • Cofactor: PLP (1 mM)

  • Donor: Isopropylamine (1 M, also acts as buffer component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-indanone in DMSO (10% v/v of final volume) to ensure solubility.

  • Buffer Setup: Prepare the reaction buffer containing 1 M Isopropylamine and 1 mM PLP. Adjust pH to 7.5 using HCl.

  • Initiation: Add the enzyme powder (10 g/L loading) to the buffer. Add the substrate solution.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Control Point: Leave the reaction vessel slightly open or connected to a trap to allow acetone evaporation.

  • Quenching: Stop reaction by adding 10N NaOH to reach pH > 11.

  • Extraction: Extract the free amine product into Ethyl Acetate (3x volumes).

  • Analysis: Dry organic layer over MgSO₄ and analyze via Chiral GC or HPLC.

    • Expected Result: >95% conversion, >99% ee.[5]

Conclusion & Recommendation

For the synthesis of aminoindans, enzymatic routes have surpassed chemical methods in both yield and process simplicity. The ability of


-transaminases to set two stereocenters simultaneously (in more complex derivatives) or deliver >99% ee on the simple indan core without heavy metals makes them the superior choice for pharmaceutical intermediates like Rasagiline.

Recommendation:

  • For Discovery (mg scale): Chemical reductive amination is acceptable for speed if racemate is tolerated.

  • For Process/Manufacturing (g to kg scale): Adopt the Transaminase route immediately. The 2x yield advantage (breaking the 50% resolution limit) provides an ROI that outweighs initial enzyme screening costs.

References

  • Enzymatic Asymmetric Synthesis of Chiral Amines

    • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering.
  • Comparison of Chemical vs. Enzymatic Routes (Amine Synthesis)

    • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis.
  • Transaminase Application in Rasagiline Intermediates

    • Mathew, S., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.
  • Lipase Kinetic Resolution of Indan Derivatives

    • Gotor-Fernández, V., et al. (2006).
    • (Representative context from search)

  • Rasagiline Pharmacology and Synthesis Context

    • PubChem Compound Summary for CID 3052776, Rasagiline.

Sources

A Senior Application Scientist's Guide to Impurity Profile Comparison of Commercial (R)-5-Methyl-indan-1-ylamine Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-Methyl-indan-1-ylamine is a critical chiral building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the impurity profiles of commercial sources of (R)-5-Methyl-indan-1-ylamine. We will delve into the rationale behind experimental choices, provide detailed protocols for analysis, and present a comparative analysis of hypothetical commercial batches, underscoring the importance of rigorous incoming material qualification.

The control of impurities in drug substances is a core requirement of regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting thresholds for reporting, identification, and toxicological qualification of impurities.[1][2][3][4] This guide is designed to provide a practical, scientifically-grounded approach to meeting and exceeding these quality standards from the earliest stages of development.

Potential Impurities in (R)-5-Methyl-indan-1-ylamine: A Mechanistic Perspective

Understanding the potential impurities begins with an analysis of the likely synthetic routes. A common method for the synthesis of chiral amines like (R)-5-Methyl-indan-1-ylamine involves the reduction of a corresponding ketone or oxime.[5]

A plausible synthetic pathway starts from 5-methyl-indan-1-one. This ketone can be converted to its oxime, followed by a stereoselective reduction to yield the desired (R)-enantiomer. Another route could involve direct asymmetric reductive amination of the ketone.

Based on these synthetic pathways, we can anticipate several classes of impurities:

  • Diastereomeric and Enantiomeric Impurities: The most critical impurity is the undesired (S)-enantiomer. Its presence can have different pharmacological or toxicological profiles.

  • Starting Material Carryover: Residual 5-methyl-indan-1-one.

  • Intermediate Carryover: The corresponding 5-methyl-indan-1-one oxime.

  • Byproducts of Reduction: Depending on the reducing agent and conditions, byproducts such as the corresponding alcohol (5-methyl-indan-1-ol) could be formed.

  • Process-Related Impurities: These can include residual solvents, reagents, or impurities from the starting materials used in the synthesis of 5-methyl-indan-1-one itself.

Experimental Workflow for Impurity Profiling

A multi-faceted analytical approach is necessary for a comprehensive impurity profile. The following workflow is designed to identify and quantify a wide range of potential impurities.

Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Analysis & Reporting Sample Commercial (R)-5-Methyl-indan-1-ylamine Samples (A, B, C) Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity) Dissolution->Chiral_HPLC RP_HPLC RP-HPLC-UV/MS (General Impurities) Dissolution->RP_HPLC GC_MS GC-MS (Volatile Impurities & Starting Materials) Dissolution->GC_MS NMR qNMR (Structural Confirmation & Quantification) Dissolution->NMR Quantification Quantify Impurities (Relative Peak Area % or vs. Standard) Chiral_HPLC->Quantification RP_HPLC->Quantification Identification Identify Unknowns (MS and NMR data) RP_HPLC->Identification GC_MS->Quantification NMR->Identification Comparison Compare Profiles of Sources A, B, C Quantification->Comparison Identification->Comparison Report Generate Comprehensive Report Comparison->Report

Caption: Workflow for comprehensive impurity profiling.

Detailed Experimental Protocols

Chiral HPLC-UV for Enantiomeric Purity

Rationale: The separation of enantiomers is crucial and often requires a specialized chiral stationary phase.[6][7][8][9][] A polysaccharide-based chiral column is an excellent starting point for method development for chiral amines. The UV detector provides a robust and linear response for quantification.

Methodology:

  • Column: Chiral stationary phase column (e.g., a cellulose or amylose-based column).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Reversed-Phase HPLC with UV and MS Detection for General Impurities

Rationale: Reversed-phase HPLC is a workhorse technique for separating compounds with a range of polarities.[11][12] A C18 column is a good first choice. Coupling with a mass spectrometer (MS) allows for the determination of the mass-to-charge ratio of impurities, aiding in their identification.

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm and an in-line Mass Spectrometer (ESI+).

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, such as residual solvents and low molecular weight starting materials (e.g., 5-methylindan-1-one).[13] Derivatization may be necessary for polar amines to improve their volatility and chromatographic behavior.[14][15][16][17]

Methodology:

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a range of compounds.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 35-500 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, a reagent such as heptafluorobutyl chloroformate (HFBCF) can be used.[15][16][17]

Quantitative NMR (qNMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantification without the need for a reference standard of the impurity itself.[18][19][20][21] By integrating the signals of the main component and the impurities, and comparing them to a certified internal standard, a highly accurate quantification can be achieved.

Methodology:

  • Spectrometer: 400 MHz or higher.

  • Solvent: A deuterated solvent in which both the sample and a certified internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid).

  • Experiment: A quantitative ¹H NMR experiment with a sufficient relaxation delay to ensure full signal recovery.

  • Data Processing: Careful integration of the relevant signals and calculation of the impurity concentration relative to the internal standard.

Comparative Analysis of Hypothetical Commercial Sources

To illustrate the application of these methods, we present a comparative analysis of three hypothetical commercial sources of (R)-5-Methyl-indan-1-ylamine: Source A, Source B, and Source C.

Table 1: Purity and Enantiomeric Excess Comparison

ParameterSource ASource BSource C
Purity by RP-HPLC (%) 99.899.299.9
Enantiomeric Excess (%) 99.998.5>99.9
(S)-Enantiomer (%) 0.050.75<0.01 (Not Detected)

Table 2: Impurity Profile Comparison (Area % by RP-HPLC and GC-MS)

ImpurityRetention Time (min) / IdentitySource A (%)Source B (%)Source C (%)
Impurity 1 8.5 / 5-Methyl-indan-1-one0.080.35<0.01 (Not Detected)
Impurity 2 10.2 / 5-Methyl-indan-1-ol0.030.100.02
Impurity 3 12.1 / Unknown (m/z = 294)Not Detected0.25Not Detected
Impurity 4 15.4 / Dimer by-product0.040.100.03
Total Impurities 0.200.800.05
Residual Toluene (GC-MS) 50 ppm300 ppm<10 ppm

Discussion and Interpretation of Results

  • Source C emerges as the highest quality source, with exceptional chemical and enantiomeric purity. The absence of detectable starting material and the unknown impurity (Impurity 3) suggests a highly optimized and controlled manufacturing process.

  • Source A represents a good quality material, suitable for many applications. The low levels of process-related impurities are well within typical acceptable limits.

  • Source B presents several quality concerns. The significantly higher level of the undesired (S)-enantiomer (0.75%) could be problematic for stereospecific syntheses. The presence of a significant amount of unreacted starting material (5-Methyl-indan-1-one) and a notable unknown impurity (Impurity 3) would necessitate further investigation and potentially a purification step before use. The higher level of residual toluene might also be a concern depending on the application and subsequent processing steps.

The presence of "Impurity 3" in Source B at 0.25% would, under ICH Q3A guidelines, likely require identification, as it is above the typical identification threshold of 0.10% or 0.15% for many APIs.[1][2][3] The structural elucidation of this impurity using techniques like LC-MS/MS and preparative isolation followed by NMR would be a critical next step if this source were to be considered for a GMP process.

Conclusion

The rigorous analytical comparison of commercial sources for key starting materials like (R)-5-Methyl-indan-1-ylamine is a non-negotiable aspect of modern drug development. A seemingly small difference in the impurity profile can have significant downstream consequences. This guide provides a robust framework for conducting such a comparison, grounded in scientific principles and regulatory expectations. By implementing a multi-technique analytical approach, researchers can make informed decisions, mitigate risks, and ensure the quality and consistency of their synthetic processes, ultimately contributing to the development of safer and more effective medicines.

References

  • PLOS. (n.d.). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Aceschem. (n.d.). CAS 779325-50-7 | (R)-6-Methyl-indan-1-ylamine.
  • Alchem Pharmtech. (n.d.). CAS NULL | (R)-5-METHYL-INDAN-1-YLAMINE.
  • PubChem. (n.d.). 5-Methylindan.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Google Patents. (n.d.). WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives.
  • Analytical Methods (RSC Publishing). (n.d.). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways.
  • ResearchGate. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • ICH. (n.d.). Quality Guidelines.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • ResearchGate. (2020, March 18). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine.
  • Asian Journal of Research in Chemistry. (n.d.). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity i.e. Melamine mainly present as contaminant in diversified categories of API.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • Fluorochem. (n.d.). 3-Methyl-indan-1-ylamine.
  • Springer. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • PMDA. (n.d.). Nitrosamine Impurities.
  • BOC Sciences. (n.d.). Chiral Analysis & Separation.
  • Taylor & Francis. (n.d.). Identification of Pharmaceutical Impurities.
  • Sigma-Aldrich. (n.d.). 6-chloro-indan-1-ylamine hydrochloride AldrichCPR.
  • MFDS. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • J. Org. Chem. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • LCGC International - Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.